Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-prop-2-enoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h2-6H,1,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLBZAJNSZFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597524 | |
| Record name | 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153881-37-9 | |
| Record name | 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- . The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This compound, also known as 4-(2-allyloxyethoxy)benzoic acid, belongs to the class of aromatic carboxylic acids with an ether linkage, a structural motif of interest in various chemical and pharmaceutical applications.
Core Chemical Properties
While specific experimental data for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- is limited in publicly available literature, its physicochemical properties can be predicted and contextualized by examining related p-alkoxybenzoic acids.
Table 1: Physicochemical Properties of Related p-Substituted Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 214.5[1] | 334-335[1] | 4.58 |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 185[2] | 276.5[2] | 4.47[2] |
| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 199.6 | - | 4.49 |
| Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- (Predicted) | C₁₂H₁₄O₄ | 222.24 | - | - | ~4.5 |
The introduction of the flexible and more complex 2-(2-propenyloxy)ethoxy chain is expected to lower the melting point compared to the shorter alkoxy analogs due to a disruption in crystal lattice packing. The pKa is predicted to be similar to other p-alkoxybenzoic acids as the electronic effect of the ether linkage on the carboxylic acid group is comparable.
Spectroscopic Characterization (Predicted)
The structural features of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on analogous compounds.
Table 2: Predicted Spectral Data for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Justification |
| ¹H NMR | ~12.0-13.0 (s, 1H, -COOH), 7.9-8.1 (d, 2H, Ar-H ortho to -COOH), 6.9-7.1 (d, 2H, Ar-H ortho to -OR), 5.9-6.1 (m, 1H, -CH=CH₂), 5.2-5.4 (m, 2H, -CH=CH₂), 4.1-4.3 (t, 2H, Ar-O-CH₂-), 4.0-4.1 (d, 2H, =CH-CH₂-O-), 3.8-3.9 (t, 2H, -O-CH₂-CH₂-O-) | Based on data for 4-methoxybenzoic acid[2], 4-ethoxybenzoic acid, and compounds with an allyloxy group. The carboxylic proton is typically a broad singlet at high ppm. The aromatic protons will show a characteristic AA'BB' splitting pattern. The allyl group protons will have distinct signals in the vinyl region and as a doublet for the methylene group. The ethoxy chain protons will appear as triplets. |
| ¹³C NMR | ~170-175 (-COOH), ~160-165 (Ar-C-O), ~130-135 (-CH=CH₂), ~130-132 (Ar-C ortho to -COOH), ~120-125 (Ar-C-COOH), ~115-120 (-CH=CH₂), ~110-115 (Ar-C ortho to -OR), ~70-75 (=CH-CH₂-O-), ~65-70 (Ar-O-CH₂-), ~65-70 (-O-CH₂-CH₂-O-) | Based on data for related aromatic ethers and carboxylic acids. The carbonyl carbon of the carboxylic acid is the most downfield signal. The aromatic carbons show distinct signals based on their substitution. The carbons of the allyloxyethoxy chain will be in the typical range for sp³ carbons attached to oxygen and sp² carbons of the double bond. |
| IR | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1600, ~1500 (C=C stretch of aromatic ring), ~1250 (strong, C-O stretch of aryl ether), ~1100 (C-O stretch of alkyl ether), ~910-990 (C-H bend of alkene) | Based on characteristic infrared absorption frequencies for carboxylic acids, aromatic ethers, and alkenes. |
Experimental Protocols
The synthesis of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can be achieved through a Williamson ether synthesis followed by hydrolysis. A detailed, two-step experimental protocol is provided below.
Step 1: Synthesis of Ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate
This step involves the reaction of ethyl 4-hydroxybenzoate with 1-(allyloxy)-2-bromoethane via a Williamson ether synthesis.
Materials and Reagents:
-
Ethyl 4-hydroxybenzoate
-
1-(allyloxy)-2-bromoethane (or 2-(allyloxy)ethyl bromide)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux.
-
Add 1-(allyloxy)-2-bromoethane (1.2 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, the crude product can be dissolved in dichloromethane and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the purified ester.
Step 2: Hydrolysis to Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
This step involves the saponification of the ester to the corresponding carboxylic acid.
Materials and Reagents:
-
Ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the purified ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate from Step 1 in a mixture of ethanol and a 10% aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
The product, Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Mandatory Visualization
Synthesis Workflow
The logical relationship in the synthesis of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- is a sequential two-step process.
This guide provides a foundational understanding of the chemical properties and a viable synthetic route for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-. Further experimental work is required to determine the precise physicochemical and biological properties of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-[2-(allyloxy)ethoxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[2-(allyloxy)ethoxy]benzoic acid, a molecule of interest in various research and development fields. This document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols, and summarizes the expected characterization data.
Synthetic Pathway
The synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid can be achieved through a three-step process, beginning with the formation of 2-(allyloxy)ethanol, followed by its conversion to a suitable electrophile, and culminating in a Williamson ether synthesis with a protected 4-hydroxybenzoic acid, followed by deprotection.
Caption: Proposed synthetic workflow for 4-[2-(allyloxy)ethoxy]benzoic acid.
Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-(allyloxy)ethanol
This initial step involves the mono-allylation of ethylene glycol.
Reaction: Ethylene Glycol + Allyl Bromide → 2-(allyloxy)ethanol
Procedure: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of ethylene glycol (1.5 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, and then a solution of allyl bromide (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford 2-(allyloxy)ethanol.
Step 2: Synthesis of 2-(allyloxy)ethyl tosylate
The hydroxyl group of 2-(allyloxy)ethanol is converted to a better leaving group, a tosylate, to facilitate the subsequent nucleophilic substitution.
Reaction: 2-(allyloxy)ethanol + p-Toluenesulfonyl Chloride → 2-(allyloxy)ethyl tosylate
Procedure: To a solution of 2-(allyloxy)ethanol (1.0 eq) in anhydrous pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise. The reaction mixture is stirred at 0 °C for 4-6 hours. The mixture is then poured into ice-water and extracted with dichloromethane. The combined organic layers are washed successively with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-(allyloxy)ethyl tosylate, which can be used in the next step without further purification if of sufficient purity.
Step 3: Synthesis of Ethyl 4-[2-(allyloxy)ethoxy]benzoate
This step involves the Williamson ether synthesis between ethyl 4-hydroxybenzoate and the previously synthesized 2-(allyloxy)ethyl tosylate.
Reaction: Ethyl 4-hydroxybenzoate + 2-(allyloxy)ethyl tosylate → Ethyl 4-[2-(allyloxy)ethoxy]benzoate
Procedure: A mixture of ethyl 4-hydroxybenzoate (1.0 eq), 2-(allyloxy)ethyl tosylate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at 80-90 °C for 12-16 hours under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give ethyl 4-[2-(allyloxy)ethoxy]benzoate.
Step 4: Synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Reaction: Ethyl 4-[2-(allyloxy)ethoxy]benzoate → 4-[2-(allyloxy)ethoxy]benzoic acid
Procedure: To a solution of ethyl 4-[2-(allyloxy)ethoxy]benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), sodium hydroxide (2.0-3.0 eq) is added. The mixture is heated to reflux and stirred for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to pH 2-3 with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-[2-(allyloxy)ethoxy]benzoic acid as a solid.
Characterization Data
The following tables summarize the expected analytical data for 4-[2-(allyloxy)ethoxy]benzoic acid based on the characterization of structurally similar compounds. Actual experimental data should be obtained for confirmation.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported; expected to be a solid at room temperature |
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Shifts |
| ¹H NMR | δ (ppm): 10.0-12.0 (s, 1H, COOH), 7.9-8.1 (d, 2H, Ar-H ortho to COOH), 6.9-7.1 (d, 2H, Ar-H ortho to ether), 5.9-6.1 (m, 1H, -CH=CH₂), 5.2-5.4 (m, 2H, -CH=CH₂), 4.1-4.3 (t, 2H, Ar-O-CH₂-), 3.7-3.9 (t, 2H, -CH₂-O-allyl), 4.0-4.1 (d, 2H, O-CH₂-CH=CH₂) |
| ¹³C NMR | δ (ppm): ~167 (C=O), ~162 (Ar-C-O), ~133 (-CH=), ~131 (Ar-C-COOH), ~117 (=CH₂), ~114 (Ar-CH), ~72 (O-CH₂-allyl), ~69 (Ar-O-CH₂), ~68 (-O-CH₂-CH₂-O-) |
| FT-IR | ν (cm⁻¹): 3300-2500 (broad, O-H stretch of COOH), ~3080 (C-H stretch, vinyl), ~2930, ~2870 (C-H stretch, alkyl), ~1680 (C=O stretch), ~1605, ~1580, ~1510 (C=C stretch, aromatic), ~1250, ~1170 (C-O stretch, ether and ester) |
| Mass Spec. | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. |
Logical Relationships and Workflows
The synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid involves a series of sequential reactions. The successful completion of each step is crucial for the overall yield and purity of the final product.
Caption: Logical workflow of the synthesis and characterization process.
This technical guide provides a foundational understanding for the synthesis and characterization of 4-[2-(allyloxy)ethoxy]benzoic acid. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
Technical Guide: Spectroscopic and Synthetic Profile of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
Proposed Synthesis
A plausible two-step synthetic route for 4-[2-(2-propenyloxy)ethoxy]benzoic acid is proposed, commencing from the commercially available methyl 4-hydroxybenzoate. The synthesis involves an initial Williamson ether synthesis to introduce the allyloxyethoxy side chain, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 4-[2-(2-propenyloxy)ethoxy]benzoic acid. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 | Singlet (broad) | - | 1H | -COOH |
| ~8.00 | Doublet | ~8.8 | 2H | Ar-H (ortho to -COOH) |
| ~7.00 | Doublet | ~8.8 | 2H | Ar-H (ortho to -OR) |
| ~5.95 | Multiplet | - | 1H | -OCH₂-CH =CH₂ |
| ~5.30 | Doublet of triplets | ~17.2, ~1.5 | 1H | -OCH₂-CH=CH ₂ (trans) |
| ~5.20 | Doublet of triplets | ~10.4, ~1.5 | 1H | -OCH₂-CH=CH ₂ (cis) |
| ~4.25 | Triplet | ~4.8 | 2H | Ar-O-CH ₂-CH₂- |
| ~4.05 | Doublet of triplets | ~5.5, ~1.5 | 2H | -O-CH ₂-CH=CH₂ |
| ~3.85 | Triplet | ~4.8 | 2H | Ar-O-CH₂-CH ₂- |
Predicted solvent: DMSO-d₆. Data for the aromatic region is extrapolated from known 4-alkoxybenzoic acids.[1] Data for the allyloxyethoxy chain is extrapolated from spectroscopic data for 2-(allyloxy)ethanol.[2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C =O (Carboxylic Acid) |
| ~162.5 | Ar-C -O |
| ~134.5 | -OCH₂-C H=CH₂ |
| ~131.5 | Ar-C H (ortho to -COOH) |
| ~123.0 | Ar-C (ipso, attached to -COOH) |
| ~117.5 | -OCH₂-CH=C H₂ |
| ~114.5 | Ar-C H (ortho to -OR) |
| ~72.0 | -O-C H₂-CH=CH₂ |
| ~69.5 | Ar-O-CH₂-C H₂- |
| ~68.0 | Ar-O-C H₂-CH₂- |
Predicted solvent: DMSO-d₆. Data is extrapolated from known spectra of 4-alkoxybenzoic acids and allyl ethers.[4][5][6]
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 3080-3010 | Medium | =C-H stretch (Vinyl) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1645 | Medium | C=C stretch (Alkene) |
| ~1605, ~1580 | Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1170 | Strong | Symmetric C-O-C stretch |
| ~1120 | Strong | C-O stretch (Aliphatic ether) |
| 995, 925 | Medium | =C-H bend (Out-of-plane) |
Data is based on characteristic absorption frequencies for functional groups present in the molecule.[7][8][9][10][11]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 236 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | High | [HOOC-C₆H₄-O-CH₂-CH₂]⁺ |
| 121 | High | [HOOC-C₆H₄-OH]⁺ |
| 57 | High | [CH₂=CH-CH₂-O-CH₂]⁺ |
| 41 | High | [CH₂=CH-CH₂]⁺ |
Fragmentation patterns are predicted based on the stability of carbocations and radical cations. The molecular weight of C₁₂H₁₄O₄ is 238.24 g/mol .
Experimental Protocols
Step 1: Synthesis of Methyl 4-[2-(2-propenyloxy)ethoxy]benzoate
This procedure is adapted from standard Williamson ether synthesis protocols.[12][13]
-
Reagents and Materials:
-
Methyl 4-hydroxybenzoate
-
2-(Allyloxy)ethyl bromide (or 2-(allyloxy)ethyl tosylate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask charged with anhydrous DMF, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-(allyloxy)ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 4-[2-(2-propenyloxy)ethoxy]benzoate.
-
Step 2: Synthesis of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
This procedure follows a standard protocol for the hydrolysis of methyl esters.[14][15][16]
-
Reagents and Materials:
-
Methyl 4-[2-(2-propenyloxy)ethoxy]benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated or 2N solution
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser.
-
-
Procedure:
-
Dissolve methyl 4-[2-(2-propenyloxy)ethoxy]benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of 1-2 by the dropwise addition of hydrochloric acid. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
-
Dry the purified product under vacuum.
-
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
References
- 1. rsc.org [rsc.org]
- 2. 2-Allyloxyethanol(111-45-5) 1H NMR spectrum [chemicalbook.com]
- 3. Solved The ^1H NMR spectrum for 2-(allyloxy)ethanol is | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxybenzoic acid(100-09-4) 13C NMR [m.chemicalbook.com]
- 6. Ethylene glycol monoallyl ether | C5H10O2 | CID 8116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Allyl ethyl ether [webbook.nist.gov]
- 8. Allyl ethyl ether [webbook.nist.gov]
- 9. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. docbrown.info [docbrown.info]
- 12. prepchem.com [prepchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxybenzoic acid derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. As derivatives of benzoic acid, they are characterized by the presence of an ethoxy group (-OCH₂CH₃) on the benzene ring. The position of this ethoxy group (ortho, meta, or para) significantly influences the molecule's physical and chemical properties, as well as its biological activity. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Notably, 2-ethoxybenzoic acid is a component in some dental cements, highlighting its utility in biomedical applications.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of ethoxybenzoic acid derivatives, detailed experimental protocols for their synthesis and analysis, and a visualization of their role in relevant biological pathways.
Physical and Chemical Properties
The physicochemical properties of ethoxybenzoic acid isomers are distinct and are summarized below. These properties are crucial for their application in synthesis and drug design, influencing factors such as solubility, reactivity, and bioavailability.
| Property | 2-Ethoxybenzoic Acid | 3-Ethoxybenzoic Acid | 4-Ethoxybenzoic Acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |
| Melting Point | 19.3-19.5 °C | 136-140 °C | 197-199 °C |
| Boiling Point | 174-176 °C at 15 mmHg | 305.7 °C at 760 mmHg | 254.38 °C (estimate) |
| Density | 1.105 g/mL at 25 °C | 1.166 g/cm³ | 1.1708 g/cm³ (estimate) |
| pKa | 4.21 at 20 °C | Not available | 4.49 (Predicted) |
| Water Solubility | Soluble | Not available | 583 mg/L at 25 °C |
| Appearance | Pale yellow low melting solid or liquid | Pale-yellow solid | White to light yellow crystal powder |
Experimental Protocols
Synthesis of Ethoxybenzoic Acid Derivatives
A common method for the synthesis of ethoxybenzoic acids is through the Williamson ether synthesis, starting from the corresponding hydroxybenzoic acid. The following is a generalized protocol.
Materials:
-
Appropriate hydroxybenzoic acid isomer (e.g., salicylic acid for 2-ethoxybenzoic acid)
-
An ethylating agent (e.g., diethyl sulfate or ethyl iodide)
-
A base (e.g., potassium hydroxide or sodium hydroxide)
-
A suitable solvent (e.g., ethanol, dimethyl sulfoxide)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., dichloromethane or ether)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Deprotonation of the Hydroxyl Group: Dissolve the hydroxybenzoic acid in a suitable solvent. Add a base (e.g., potassium hydroxide) portion-wise while stirring to form the corresponding phenoxide.[5]
-
Etherification: To the resulting solution, add the ethylating agent (e.g., diethyl sulfate) dropwise. The reaction mixture is typically heated and stirred for several hours to ensure complete reaction.[5]
-
Work-up and Isolation: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the crude ethoxybenzoic acid.[6]
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., hexane or an ethanol-water mixture) to yield the pure ethoxybenzoic acid derivative.[5]
Example: Synthesis of 2-Ethoxybenzoic Acid from Methyl Salicylate A specific method involves the reaction of methyl salicylate with diethyl sulfate in the presence of potassium hydroxide in ethanol. The reaction is carried out at a controlled temperature, followed by hydrolysis of the ester group with sodium hydroxide, and subsequent acidification to yield 2-ethoxybenzoic acid.[5]
Characterization of Ethoxybenzoic Acid Derivatives
The synthesized ethoxybenzoic acid derivatives are typically characterized using a variety of analytical techniques to confirm their structure and purity.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A common mobile phase is a mixture of hexane and ethyl acetate.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of ethoxybenzoic acid isomers and their impurities. A reverse-phase column (e.g., C18) with a mobile phase consisting of acetonitrile and an acidic aqueous buffer (e.g., water with phosphoric or formic acid) is often employed.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The characteristic peaks for the ethoxy group (a triplet and a quartet in ¹H NMR) and the aromatic protons provide definitive structural information.[9][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the ether linkage.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Biological Activity and Signaling Pathways
Ethoxybenzoic acid derivatives are precursors to a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antagonists for the P2Y₁₄ receptor.[2][13]
Mechanism of Action of NSAIDs Derived from Ethoxybenzoic Acids
Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[13][14] The general pathway is illustrated below.
Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.
P2Y₁₄ Receptor Antagonism
The P2Y₁₄ receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and is involved in inflammatory responses.[15] Some derivatives of benzoic acid have been investigated as P2Y₁₄ receptor antagonists, suggesting a potential therapeutic application for ethoxybenzoic acid derivatives in inflammatory diseases.[16][17]
Caption: P2Y14 Receptor Signaling and Antagonism.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel ethoxybenzoic acid derivatives for therapeutic applications follows a logical workflow, from initial synthesis to biological testing.
Caption: Drug Development Workflow for Ethoxybenzoic Acid Derivatives.
Conclusion
Ethoxybenzoic acid derivatives are versatile compounds with a wide range of applications stemming from their tunable physical, chemical, and biological properties. This guide has provided a foundational understanding of these properties, along with practical experimental protocols and an overview of their involvement in key biological signaling pathways. For researchers and professionals in drug development, a thorough comprehension of these core aspects is essential for the rational design and synthesis of novel therapeutic agents and advanced materials. The continued exploration of ethoxybenzoic acid derivatives holds significant promise for future innovations in science and medicine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. 2-Ethoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Cements containing syringic acid esters -- o-ethoxybenzoic acid and zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Separation of 3-Ethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 10. 2-Ethoxybenzoic acid(134-11-2) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Ethoxybenzoic acid(619-86-3) 1H NMR [m.chemicalbook.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. webhome.auburn.edu [webhome.auburn.edu]
- 14. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in various organic solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and theoretical frameworks applicable to benzoic acid derivatives. It serves as a foundational resource for researchers undertaking the experimental determination and analysis of the solubility of this compound.
Introduction
4-[2-(2-propenyloxy)ethoxy]benzoic acid is a derivative of benzoic acid with potential applications in materials science and pharmaceutical development. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. Solubility is a fundamental physicochemical property that influences bioavailability, reaction kinetics, and the choice of solvent for various processes. This guide outlines the standard experimental procedures for quantitative solubility determination and provides a framework for data presentation and interpretation.
Quantitative Solubility Data
Table 1: Solubility of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| e.g., n-Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of 4-[2-(2-propenyloxy)ethoxy]benzoic acid. The choice of method will depend on the properties of the solute and solvent, the required accuracy, and the available analytical instrumentation.
3.1. Equilibrium Solubility Method (Shake-Flask Method)
This is the most common and reliable method for determining the equilibrium solubility of a compound.
-
Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the concentration of the dissolved solute in the solvent remains constant.
-
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
-
-
Procedure:
-
Add an excess amount of 4-[2-(2-propenyloxy)ethoxy]benzoic acid to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved particles.
-
Quantify the concentration of the dissolved solute in the filtrate using a suitable analytical technique (see Section 3.2).
-
Perform the experiment in triplicate to ensure reproducibility.
-
3.2. Analytical Techniques for Quantification
-
Gravimetric Analysis:
-
Accurately weigh a known volume of the clear, saturated filtrate into a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility can then be calculated.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of standard solutions of 4-[2-(2-propenyloxy)ethoxy]benzoic acid of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution.
-
-
UV-Vis Spectroscopy:
-
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax).
-
Create a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution appropriately and measure its absorbance.
-
Calculate the concentration of the solute from the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflow for solubility determination and a logical relationship for solvent selection based on polarity.
Technical Guide: 4-Chlorobutyryl chloride (CAS: 4635-59-0)
An in-depth analysis of the compound associated with CAS number 207998-59-0 could not be conducted as this identifier did not yield specific results in the chemical databases searched. However, a closely related CAS number, 4635-59-0, consistently retrieves data for the chemical compound 4-Chlorobutyryl chloride . This technical guide will, therefore, focus on the properties and structure of 4-Chlorobutyryl chloride, assuming a potential typographical error in the requested CAS number.
This document provides a comprehensive overview of 4-Chlorobutyryl chloride, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, structural information, and available experimental data.
Chemical and Physical Properties
4-Chlorobutyryl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound, soluble in organic solvents but insoluble in water.[1] Below is a summary of its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C4H6Cl2O | [1][2] |
| IUPAC Name | 4-chlorobutanoyl chloride | [2] |
| CAS Number | 4635-59-0 | [1][2][3] |
| Boiling Point | 72-80 °C @ 12 Torr[4][5] 173-174 °C (lit.)[3] | [3][4][5] |
| Density | 1.2799 g/cm³ @ 20 °C[4][5] 1.26 g/mL at 25 °C (lit.)[3] | [3][4][5] |
| Refractive Index (n20/D) | 1.461 (lit.) | [3] |
Chemical Structure and Identifiers
The structure of 4-Chlorobutyryl chloride features a butyryl group with a chlorine atom attached to the fourth carbon and a chloride attached to the carbonyl carbon.
| Identifier Type | Identifier |
| Canonical SMILES | O=C(Cl)CCCCl[4][5] |
| InChI | InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2[4][5] |
| InChIKey | CDIIZULDSLKBKV-UHFFFAOYSA-N[4][5] |
| Synonyms | Butanoyl chloride, 4-chloro-; Butyryl chloride, 4-chloro-; 4-Chlorobutanoyl chloride; γ-Chlorobutyryl chloride[4][5] |
Experimental Protocols
Synthesis of 4-Chlorobutyryl chloride from γ-Butyrolactone
A documented synthesis method involves the reaction of γ-Butyrolactone with thionyl chloride in the presence of a catalyst.[3]
Materials:
-
γ-Butyrolactone
-
Thionyl chloride
-
Anhydrous zinc chloride
Procedure:
-
To a stirred solution of thionyl chloride and anhydrous zinc chloride, add γ-Butyrolactone.
-
Heat the reaction mixture at 55 °C with continuous stirring for 12 hours.
-
After the reaction is complete, purify the product by fractional distillation under reduced pressure (15-30 mmHg).
-
Collect the fraction with a boiling point in the range of 110-125 °C to obtain 4-chlorobutanoyl chloride.[3]
Biological Activity and Applications
4-Chlorobutyryl chloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] It has been used in the preparation of mitosene and mitosane analogs of Mitomycin C, which is an antitumor antibiotic.[3]
Safety Information
This compound is corrosive and can cause severe burns to the skin, eyes, and respiratory system.[1] It is also moisture-sensitive and should be stored under an inert atmosphere, such as Argon.[1]
References
An In-depth Technical Guide on 4-[2-(2-propenyloxy)ethoxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[2-(2-propenyloxy)ethoxy]benzoic acid (CAS No. 153881-37-9), a benzoic acid derivative with potential applications in chemical synthesis and drug discovery. This document details the compound's chemical identity, properties, and a comprehensive synthesis protocol. While direct biological data for this specific compound is limited in publicly available literature, this guide also summarizes the known biological activities of structurally related benzoic acid derivatives to provide a context for potential future research.
Chemical Identity and Properties
IUPAC Name: 4-[2-(2-propenyloxy)ethoxy]benzoic acid
Common Name: 4-[2-(allyloxy)ethoxy]benzoic acid
CAS Number: 153881-37-9
Molecular Formula: C₁₂H₁₄O₄
Molecular Weight: 222.24 g/mol
| Property | Value | Reference |
| Melting Point | 120-123 °C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as ethyl acetate and DMSO. | [1] |
Synthesis
Synthesis Workflow
The synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid can be achieved through a two-step process starting from ethyl 4-hydroxybenzoate. The workflow involves the introduction of the allyloxyethoxy side chain via Williamson ether synthesis, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.
Caption: Synthesis workflow for 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
Experimental Protocol
This protocol is adapted from the synthesis of related compounds and provides a reliable method for obtaining 4-[2-(allyloxy)ethoxy]benzoic acid.[1]
Materials:
-
Ethyl 4-hydroxybenzoate
-
2-(2-propenyloxy)ethyl 4-methylbenzenesulfonate (Allyloxyethyl tosylate)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Step 1: Synthesis of Ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate
-
In a round-bottom flask, combine ethyl 4-hydroxybenzoate (1 equivalent), 2-(2-propenyloxy)ethyl 4-methylbenzenesulfonate (1 equivalent), and potassium carbonate (3 equivalents) in acetone.
-
Heat the mixture at 70°C for 8 hours with stirring.
-
After 8 hours, continue stirring the reaction mixture at room temperature for an additional 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid precipitate and evaporate the acetone from the filtrate.
-
Dissolve the residue in ethyl acetate and wash sequentially with 2 M NaOH solution and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate.
Step 2: Synthesis of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
-
Heat the crude ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate with 5 M NaOH solution at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
-
The final product can be further purified by recrystallization.
Characterization Data:
-
Yield: 69%[1]
-
¹H-NMR (200 MHz, DMSO-d₆) δ (ppm): 12.60 (bs, 1H, COOH), 7.88 (d, J = 9.0 Hz, 2H, Ar-H²,⁶), 7.02 (d, J = 9.0 Hz, 2H, Ar-H³,⁵), 5.89 (ddt, J = 17.3, 10.5, 5.3 Hz, 1H, -CH=), 5.26 (dq, J = 17.3, 1.8 Hz, 1H, =CH₂), 5.18–5.11 (m, 1H, =CH₂), 4.20–4.16 (m, 2H, ArOCH₂), 4.01 (dt, J = 5.3, 1.6 Hz, 2H, -CH₂CH=), 3.75–3.71 (m, 2H, CH₂Oallyl).[1]
-
¹³C-NMR (50 MHz, DMSO-d₆) δ (ppm): 166.94, 162.05, 135.03, 131.30, 123.03, 116.52, 114.25, 71.10, 67.91, 67.37.[1]
Biological Activity (of Related Compounds)
Direct experimental data on the biological activity, toxicity, and pharmacokinetic profile of 4-[2-(2-propenyloxy)ethoxy]benzoic acid is not extensively available in the current scientific literature. However, studies on structurally similar benzoic acid derivatives have revealed a range of biological activities, which may suggest potential areas of investigation for the title compound.
| Compound | Biological Activity | Reference |
| Benzoic acid-4-ethoxyethyl ester | Antioxidant and antibacterial activity. A major component of a Marsilea minuta leaf extract, it showed promising activity against foodborne pathogens. | |
| 2-hydroxy-4-methoxy benzoic acid | Hepatoprotective effects. It has been shown to attenuate carbon tetrachloride-induced liver toxicity in rats through anti-inflammatory and antioxidant mechanisms. | |
| Benzoic Acid | Generally recognized as safe (GRAS) for use as a food preservative. Some studies have investigated its toxicity at high doses. |
It is crucial to emphasize that these findings are for structurally related molecules and should not be directly extrapolated to 4-[2-(2-propenyloxy)ethoxy]benzoic acid. Further research is required to determine the specific biological profile of the title compound.
Potential Applications and Future Directions
The structure of 4-[2-(2-propenyloxy)ethoxy]benzoic acid, featuring a carboxylic acid handle, an ether linkage, and a terminal allyl group, makes it a versatile building block in organic synthesis. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the allyl group is amenable to a variety of chemical transformations, including addition reactions and cross-coupling.
Given the biological activities observed in related benzoic acid derivatives, future research could explore the potential of 4-[2-(2-propenyloxy)ethoxy]benzoic acid and its derivatives in areas such as:
-
Antimicrobial drug discovery: Investigating its activity against a panel of bacterial and fungal pathogens.
-
Antioxidant and anti-inflammatory studies: Evaluating its potential to mitigate oxidative stress and inflammation in various disease models.
-
Polymer and materials science: The allyl functionality allows for its incorporation into polymer chains, potentially leading to novel materials with specific properties.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and a robust synthesis protocol for 4-[2-(2-propenyloxy)ethoxy]benzoic acid. While direct biological data is currently lacking, the information on related compounds suggests that this molecule could be a valuable starting point for further investigation in medicinal chemistry and materials science. The detailed experimental procedures and compiled data herein serve as a valuable resource for researchers interested in exploring the potential of this and similar benzoic acid derivatives.
References
A Technical Guide to 4-[2-(allyloxy)ethoxy]benzoic acid: Properties, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(allyloxy)ethoxy]benzoic acid is a derivative of benzoic acid, a class of compounds widely distributed in nature and utilized extensively in pharmaceuticals, food preservation, and organic synthesis. This particular molecule is characterized by a benzoic acid core functionalized at the para-position with a 2-(allyloxy)ethoxy group. This ether linkage and terminal allyl group introduce specific chemical properties that may lead to unique biological activities. Given the known bioactivities of benzoic acid derivatives—ranging from antimicrobial and antioxidant to anti-inflammatory and estrogenic effects—understanding the specific attributes of 4-[2-(allyloxy)ethoxy]benzoic acid is of significant interest for drug discovery and materials science.
This technical guide provides a summary of the core physicochemical properties, a proposed synthesis protocol, and an exploration of potential biological activities and signaling pathways based on structurally related compounds.
Molecular Properties and Data
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 4-[2-(prop-2-en-1-yloxy)ethoxy]benzoic acid |
Synthesis and Characterization
A plausible synthetic route for 4-[2-(allyloxy)ethoxy]benzoic acid involves a two-step process starting from a protected 4-hydroxybenzoic acid, followed by etherification and deprotection. A more direct approach, analogous to the synthesis of similar compounds, is the Williamson ether synthesis.
Proposed Experimental Protocol: Synthesis
Objective: To synthesize 4-[2-(allyloxy)ethoxy]benzoic acid from methyl 4-hydroxybenzoate and 1-(2-bromoethoxy)prop-2-ene.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-bromoethoxy)prop-2-ene (or 2-(allyloxy)ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Dioxane/Water mixture
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Etherification: To a solution of methyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-bromoethoxy)prop-2-ene (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude ester intermediate, methyl 4-[2-(allyloxy)ethoxy]benzoate. Purify the intermediate using column chromatography.
-
Hydrolysis (Saponification): Dissolve the purified ester in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) and stir the mixture at 60°C for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture, remove the dioxane under reduced pressure, and dilute with water.
-
Acidify the aqueous solution to a pH of approximately 2-3 using 2N HCl. A precipitate should form.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product, 4-[2-(allyloxy)ethoxy]benzoic acid.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the aromatic, ethoxy, and allyl protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether bonds.
Caption: Proposed workflow for the synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid.
Potential Biological Activity
The biological activity of 4-[2-(allyloxy)ethoxy]benzoic acid has not been explicitly documented. However, by examining its structural precursor, 4-hydroxybenzoic acid, and other derivatives, we can infer potential mechanisms of action.
Estrogenic Activity via ERα Signaling
4-hydroxybenzoic acid has been identified as a phytoestrogen that promotes the proliferation of estrogen receptor (ER)-positive breast cancer cells (MCF-7). This effect is mediated through the activation of Estrogen Receptor Alpha (ERα). Upon binding, ERα can initiate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.
Experimental Protocol: Western Blot for Signaling Pathway Activation
Objective: To determine if 4-[2-(allyloxy)ethoxy]benzoic acid activates the ERα, PI3K/Akt, and ERK signaling pathways in MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin
-
4-[2-(allyloxy)ethoxy]benzoic acid (test compound)
-
17β-estradiol (positive control)
-
ICI 182,780 (ER antagonist)
-
LY294002 (PI3K inhibitor)
-
PD98059 (ERK inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERα, anti-ERα, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates. Once they reach 70-80% confluency, switch to a phenol red-free medium with charcoal-stripped FBS for 24 hours to reduce basal estrogenic effects.
-
Treat cells with varying concentrations of the test compound, 17β-estradiol, or vehicle control for a specified time (e.g., 96 hours). For inhibitor studies, pre-treat cells with ICI 182,780, LY294002, or PD98059 for 1 hour before adding the test compound.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA assay.
-
Western Blotting: Denature protein samples by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to the loading control (GAPDH).
This experiment would elucidate whether 4-[2-(allyloxy)ethoxy]benzoic acid can induce phosphorylation of key proteins in the ERα signaling cascade.
Caption: Potential ERα-dependent signaling cascade activated by benzoic acid derivatives.
Other Potential Activities
-
Antimicrobial and Antioxidant Effects: Benzoic acid and its derivatives are well-known for their antimicrobial properties, which is why they are used as food preservatives. Phenolic acids, in general, also exhibit antioxidant activities. The specific ether linkage in 4-[2-(allyloxy)ethoxy]benzoic acid may modulate these properties.
-
Proteostasis Modulation: Certain benzoic acid derivatives have been shown to promote the activity of protein degradation systems, such as the autophagy-lysosome pathway. This suggests a potential role in cellular maintenance and anti-aging research.
An In-depth Technical Guide on Allyloxy Ethoxy Benzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of allyloxy ethoxy benzoic acid compounds, focusing on their synthesis, potential biological activities, and structure-activity relationships. Due to the limited direct research on this specific class of compounds, this guide extrapolates information from closely related benzoic acid derivatives to provide a foundational understanding for future research and development.
Core Compound of Interest: 4-(Allyloxy)-3-ethoxybenzoic Acid
The primary focus of this guide is 4-(allyloxy)-3-ethoxybenzoic acid, a molecule incorporating both an allyloxy and an ethoxy group on a benzoic acid scaffold. While specific literature on this compound is scarce, its structural features suggest potential for various biological activities, drawing parallels from other substituted benzoic acids.
Proposed Synthesis of 4-(Allyloxy)-3-ethoxybenzoic Acid
A plausible synthetic route for 4-(allyloxy)-3-ethoxybenzoic acid can be conceptualized in a two-step process starting from a commercially available precursor, ethyl 4-hydroxy-3-ethoxybenzoate. This involves a Williamson ether synthesis followed by ester hydrolysis.
Caption: Proposed two-step synthesis of 4-(allyloxy)-3-ethoxybenzoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(allyloxy)-3-ethoxybenzoate (Williamson Ether Synthesis)
This protocol is adapted from general procedures for the allylation of phenols.[1][2]
-
Materials:
-
Ethyl 4-hydroxy-3-ethoxybenzoate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase transfer catalyst)
-
-
Procedure:
-
To a solution of ethyl 4-hydroxy-3-ethoxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
-
If using, add a catalytic amount of TBAI (e.g., 5 mol%).
-
To this stirred suspension, add allyl bromide (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(allyloxy)-3-ethoxybenzoate.
-
Step 2: Synthesis of 4-(Allyloxy)-3-ethoxybenzoic Acid (Ester Hydrolysis)
-
Materials:
-
Ethyl 4-(allyloxy)-3-ethoxybenzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 4-(allyloxy)-3-ethoxybenzoate in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate is formed (typically pH 2-3).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(allyloxy)-3-ethoxybenzoic acid.
-
Potential Biological Activities and Quantitative Data of Related Compounds
While no specific biological activity data for allyloxy ethoxy benzoic acid compounds has been found, the activities of other substituted benzoic acids can provide insights into their potential. Benzoic acid and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties.[3][4]
Antimicrobial Activity
The antimicrobial activity of benzoic acid derivatives is often linked to their lipophilicity and the nature of the substituents on the aromatic ring.[5][6] The presence of ether groups, such as methoxy and ethoxy, can influence this activity.
Table 1: Antimicrobial Activity (MIC in mg/mL) of Substituted Benzoic Acids against E. coli [6]
| Compound | Substituent(s) | MIC (mg/mL) |
| Benzoic Acid | - | 1 |
| 2-Hydroxybenzoic Acid | 2-OH | 1 |
| 3-Hydroxybenzoic Acid | 3-OH | >10 |
| 4-Hydroxybenzoic Acid | 4-OH | >10 |
| 3,4-Dihydroxybenzoic Acid | 3,4-diOH | 5 |
| 2-Methoxybenzoic Acid | 2-OCH₃ | >10 |
| 3-Methoxybenzoic Acid | 3-OCH₃ | >10 |
| 4-Methoxybenzoic Acid | 4-OCH₃ | >10 |
Note: Data is for illustrative purposes to show the effect of substituents. The activity of allyloxy ethoxy benzoic acid is yet to be determined.
Anti-inflammatory Activity
Certain benzoic acid derivatives have shown potential as anti-inflammatory agents.[7] The specific substitution pattern on the benzene ring is crucial for this activity.
Table 2: Anti-inflammatory Activity of a Benzoic Acid Derivative [7]
| Compound | Assay | Result |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats (in vivo) | Edema inhibition of 48.9–63.1% at 25 and 125 mg/kg |
Note: This data is for a complex benzoic acid derivative and serves as an example of this class of compounds' potential in inflammation models.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.
Caption: Factors influencing the biological activity of substituted benzoic acids.
-
Lipophilicity: The addition of alkyl and alkoxy groups generally increases the lipophilicity of the benzoic acid molecule.[5] This can enhance the ability of the compound to cross cell membranes, which is often a critical factor for antimicrobial activity. The allyloxy and ethoxy groups in the target compound are expected to increase its lipophilicity compared to unsubstituted benzoic acid.
-
Electronic Effects: The electronic nature of the substituents can influence the pKa of the carboxylic acid group and the electron density of the aromatic ring, which can affect interactions with biological targets.[5] Ether groups like ethoxy are electron-donating, which can impact the acidity and reactivity of the molecule.
-
Steric Factors: The size and position of the substituents can play a role in how the molecule fits into the active site of an enzyme or receptor.[8] The ortho, meta, and para positions of the substituents relative to the carboxylic acid group can lead to significant differences in biological activity.[6]
-
The Allyl Group: The presence of the allyl group introduces a reactive double bond, which could potentially participate in covalent interactions with biological targets, a mechanism that warrants further investigation.
Conclusion and Future Directions
Allyloxy ethoxy benzoic acid compounds represent an under-explored area of chemical space with potential for biological activity. Based on the analysis of related structures, these compounds are likely to possess antimicrobial and anti-inflammatory properties. The proposed synthetic pathway provides a starting point for the synthesis and subsequent biological evaluation of these novel molecules.
Future research should focus on:
-
The successful synthesis and characterization of 4-(allyloxy)-3-ethoxybenzoic acid and its isomers.
-
In vitro screening of these compounds for antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Evaluation of their anti-inflammatory potential using relevant cellular and in vivo models.
-
Quantitative structure-activity relationship (QSAR) studies on a broader library of allyloxy ethoxy benzoic acid derivatives to optimize their biological activity.
This technical guide serves as a foundational resource to stimulate and guide further research into this promising class of compounds.
References
- 1. ias.ac.in [ias.ac.in]
- 2. scribd.com [scribd.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijcrt.org [ijcrt.org]
- 5. Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in Polymer Synthesis
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and information available for structurally analogous monomers. As of the date of this document, specific literature detailing the polymerization of 4-[2-(2-propenyloxy)ethoxy]benzoic acid is not available. Therefore, the provided information should be considered as a theoretical and practical guide for researchers, scientists, and drug development professionals to initiate their own investigations. All protocols are intended as starting points and may require optimization.
Introduction to 4-[2-(2-propenyloxy)ethoxy]benzoic acid
4-[2-(2-propenyloxy)ethoxy]benzoic acid is a functional monomer possessing three key chemical features: a polymerizable allyl ether group, a flexible ethoxy spacer, and a carboxylic acid moiety. This unique combination suggests its potential utility in the synthesis of functional polymers for a variety of applications, including drug delivery, smart coatings, and biocompatible materials. The allyl ether group allows for polymerization via radical mechanisms, while the benzoic acid functionality provides sites for hydrogen bonding, salt formation, or covalent modification post-polymerization.
Potential Applications
The structure of 4-[2-(2-propenyloxy)ethoxy]benzoic acid suggests its utility in creating polymers with the following properties and applications:
-
pH-Responsive Polymers: The carboxylic acid group can be ionized at physiological pH, leading to changes in polymer solubility or conformation. This makes it a candidate for drug delivery systems that release their payload in specific pH environments, such as the slightly acidic tumor microenvironment or the gastrointestinal tract.
-
Bioconjugation: The carboxylic acid provides a convenient handle for the covalent attachment of biomolecules, such as peptides, proteins, or targeting ligands, using standard carbodiimide coupling chemistry.
-
Hydrogels: The presence of both a polymerizable group and a hydrophilic carboxylic acid makes this monomer suitable for the synthesis of hydrogels. These hydrogels could find applications in tissue engineering, wound healing, and as matrices for controlled release.
-
Adhesion Promotion: The carboxylic acid group can form strong hydrogen bonds with various substrates, suggesting potential use as an adhesion promoter in coatings and adhesives.
-
Dental and Biomedical Composites: As a co-monomer in dental resins or biomedical composites, it could enhance adhesion to tooth enamel or bone and provide sites for further functionalization.
Polymerization Strategies
Due to the presence of the allyl ether group, conventional free-radical polymerization may be challenging. Allyl monomers are known to undergo degradative chain transfer, which can lead to low molecular weight polymers.[][2] However, several strategies can be employed to achieve successful polymerization.
Free-Radical Polymerization
Conventional free-radical polymerization can be attempted, but with the expectation of potentially low monomer conversion and low molecular weight polymers.[] An improved process involves the gradual addition of the free-radical initiator during the polymerization to maintain a low but steady concentration of radicals, which has been shown to increase conversions of allyl monomers.[3]
Key Considerations:
-
Initiators: Azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide) are common initiators for free-radical polymerization.[4]
-
Chain Transfer: The primary challenge with allyl monomers is degradative chain transfer to the monomer. This involves the abstraction of a hydrogen atom from the methylene group adjacent to the ether oxygen.[5][6][7]
Controlled Radical Polymerization (CRP)
Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could offer better control over the polymerization of this monomer, potentially leading to polymers with well-defined molecular weights and lower dispersity. The choice of RAFT agent is crucial for successful polymerization of vinyl esters, which share some characteristics with allyl ethers.[8]
Cationic Polymerization
While less common for allyl ethers, cationic polymerization is a primary method for polymerizing vinyl ethers.[9][10] Given the structural similarities, this pathway might be explored, although the electron-withdrawing nature of the benzoic acid group could influence the reactivity of the double bond.
Thiol-Ene "Click" Chemistry
An alternative to polymerization through the double bond is to utilize it in a post-polymerization modification step. For instance, the monomer could be incorporated into a polymer backbone via its carboxylic acid group, and the pendant allyl groups could then be crosslinked or functionalized via a thiol-ene reaction.
Experimental Protocols
The following are proposed starting-point protocols for the polymerization of 4-[2-(2-propenyloxy)ethoxy]benzoic acid based on methods used for analogous monomers.
Protocol 1: Free-Radical Solution Polymerization
This protocol is adapted from general procedures for free-radical polymerization of functional monomers.
Materials:
-
4-[2-(2-propenyloxy)ethoxy]benzoic acid (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve 4-[2-(2-propenyloxy)ethoxy]benzoic acid (e.g., 5 g, X mmol) and AIBN (e.g., 1 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a positive pressure of inert gas.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization:
-
Molecular Weight and Dispersity: Gel Permeation Chromatography (GPC)
-
Chemical Structure: ¹H NMR and FTIR spectroscopy
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Protocol 2: RAFT Polymerization
This protocol is a hypothetical adaptation for achieving better control over the polymerization.
Materials:
-
4-[2-(2-propenyloxy)ethoxy]benzoic acid (Monomer)
-
A suitable RAFT agent (e.g., a xanthate or dithiocarbamate)
-
AIBN (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Diethyl ether (Non-solvent for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Combine the monomer, RAFT agent, and AIBN in a Schlenk flask in a predetermined ratio (e.g., [Monomer]:[RAFT]:[AIBN] = 100:1:0.2).
-
Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
-
Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Monitor the polymerization by taking samples periodically to determine monomer conversion via ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Isolate the polymer by filtration and dry under vacuum.
Data Presentation
Due to the lack of experimental data for this specific monomer, the following tables are presented as templates for organizing experimental results.
Table 1: Polymerization Conditions and Results
| Entry | Polymerization Method | [Monomer]:[Initiator] Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Free Radical | 100:1 | DMF | 24 | Data | Data | Data |
| 2 | RAFT | 100:1 (RAFT) | Dioxane | 12 | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Thermal Properties of Synthesized Polymers
| Polymer Sample | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt loss, °C) |
| Poly(monomer) - FR | Data | Data |
| Poly(monomer) - RAFT | Data | Data |
| ... | ... | ... |
Visualizations
Diagram 1: Proposed Polymerization Pathway
References
- 2. researchgate.net [researchgate.net]
- 3. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Ethoxybenzoic Acid in Dental Cements
Introduction
Ortho-ethoxybenzoic acid (EBA) is a key component in a class of dental cements that are modifications of traditional zinc oxide-eugenol (ZOE) formulations. The incorporation of EBA into the liquid component significantly enhances the mechanical properties and durability of the cement. EBA-reinforced cements, often referred to as modified ZOE or EBA cements, were developed to overcome the primary weaknesses of conventional ZOE, namely its low strength and high solubility.[1][2] These cements serve a variety of functions in restorative dentistry, including luting of indirect restorations, use as insulating bases, and as temporary restorative materials.[3][4][5] The primary setting mechanism involves a chelation reaction between ethoxybenzoic acid and zinc oxide.[6][7]
Chemical Composition and Setting Reaction
EBA cements are typically supplied as a two-component system: a powder and a liquid.
-
Powder: The powder is primarily composed of zinc oxide (~70%). To improve the mechanical properties, reinforcing agents are added, most commonly alumina (aluminum oxide, Al₂O₃), but also fused quartz and hydrogenated rosin.[8][9][10]
-
Liquid: The liquid consists of ortho-ethoxybenzoic acid (approximately 62.5%) and eugenol (~37.5%).[8] The EBA is the principal reactant that chelates with zinc ions, forming a stronger crystalline matrix compared to the amorphous zinc eugenolate found in conventional ZOE cements.[8][11]
The setting reaction is an acid-base chelation reaction. In the presence of moisture, zinc oxide reacts with EBA and eugenol. The carboxyl group of the EBA chelates with the zinc ions from the zinc oxide, forming a salt matrix of zinc benzoate that binds the unreacted powder particles together.[6] This reaction is accelerated by heat and moisture, which is why the cement sets faster in the oral environment than on a mixing slab.[8]
Caption: Setting reaction pathway for EBA dental cement.
Properties of EBA Dental Cements
EBA cements exhibit significantly improved properties compared to their ZOE predecessors, making them suitable for a wider range of clinical applications. Their primary advantages include enhanced strength, low solubility, and excellent biocompatibility.[9] They have a neutral pH and a mild formulation, which contributes to patient comfort by having a sedative or "obtundent" effect on the pulp, similar to ZOE.[4][8]
Data Presentation: Comparative Properties of Dental Cements
The following table summarizes the key quantitative properties of EBA cement in comparison to other commonly used dental luting agents.
| Property | EBA Cement | Zinc Phosphate Cement | Glass Ionomer Cement (GIC) |
| Compressive Strength (MPa) | 55 - 65[11][12] | 96 - 133[13][14] | 93 - 226[13] |
| Diametral Tensile Strength (MPa) | ~5.5 | 3.1 - 4.5[13] | 4.2 - 5.3[13] |
| Film Thickness (µm) | ≤ 25[4] | ≤ 25[3] | ≤ 25 |
| Solubility in Water (% wt loss) | Low[3][9] | ~0.2[13] | ~1.0[13] |
| Setting Time (in mouth) | 4 - 15 minutes[4] | 5 - 9 minutes[13] | 6 - 8 minutes[13] |
| Pulp Irritation | Low / Sedative[8][15] | High (initially acidic)[3][16] | Moderate (initially acidic) |
| Adhesion to Tooth Structure | No (Mechanical)[15] | No (Mechanical)[17] | Yes (Chemical)[8][18] |
Note: Values can vary significantly based on brand, powder-to-liquid ratio, and manipulation technique.
Clinical Applications
The improved properties of EBA cements make them versatile for several clinical scenarios:
-
Permanent Luting: They are used for the final cementation of metal and metal-ceramic crowns, bridges, and inlays.[1][4]
-
Bases and Liners: When mixed to a thicker consistency, they serve as an excellent insulating base under metallic restorations like amalgam.[4][5]
-
Intermediate Restorations: Due to their good sealing ability and sedative effect, they can be used as temporary filling materials.[2][15]
Experimental Protocols
The following are generalized protocols for evaluating the key properties of EBA dental cements, based on American National Standards Institute/American Dental Association (ANSI/ADA) and International Organization for Standardization (ISO) specifications.[9][19]
1. Protocol for Cement Mixing and Preparation
-
Objective: To achieve a standardized, homogenous mix of cement for testing.
-
Materials: EBA cement powder and liquid, cool and dry glass slab or paper pad, stainless steel cement spatula.
-
Procedure:
-
Dispense the powder and liquid onto the glass slab according to the manufacturer's recommended powder-to-liquid (P/L) ratio. A P/L ratio of 7:1 has been used in research settings.[11]
-
Incorporate half of the powder into the liquid and mix for 30 seconds using broad strokes with the spatula.[8]
-
Incorporate the remaining powder in smaller increments until a uniform, creamy consistency is achieved.
-
Continue to strop the mixture for an additional 60 seconds to ensure homogeneity.[8]
-
The total mixing time should be approximately 90-120 seconds. The cement is ready for application when it can be drawn up into a 1-inch string from the slab.
-
Caption: Standardized workflow for mixing EBA dental cement.
2. Protocol for Compressive Strength Testing (Based on ISO 9917)
-
Objective: To determine the maximum stress a set cement specimen can withstand under compression.
-
Materials: Mixed cement, cylindrical stainless steel molds (e.g., 6 mm height x 4 mm diameter), glass plates, universal testing machine.
-
Procedure:
-
Slightly overfill the cylindrical molds with freshly mixed cement.
-
Place a glass plate on top and bottom of the mold and apply gentle pressure to extrude excess material.
-
Transfer the assembly to a controlled environment (37°C and ≥95% humidity) and allow it to set for 1 hour.
-
After 1 hour, carefully remove the cylindrical specimen from the mold.
-
Store the specimen in distilled water at 37°C for 23 hours.
-
Mount the specimen in a universal testing machine.
-
Apply a compressive load at a crosshead speed of 0.5 mm/min until fracture occurs.[20]
-
The compressive strength (σ) is calculated using the formula: σ = F / A, where F is the maximum load applied and A is the cross-sectional area of the specimen.
-
3. Protocol for Film Thickness Measurement (Based on ISO 9917)
-
Objective: To measure the thickness of the cement film formed between two flat surfaces under a specified load, simulating a clinical luting scenario.
-
Materials: Mixed cement, two optically flat circular glass plates (micrometer attached to the upper plate), 150 N load device.
-
Procedure:
-
Place approximately 0.05 mL of freshly mixed cement in the center of the lower glass plate.
-
Two minutes after the start of mixing, lower the upper plate onto the cement.
-
Apply a 150 N load vertically onto the upper plate for 10 minutes.
-
Measure the distance between the two plates using the micrometer. This distance represents the film thickness.
-
The test should be repeated, and the average value recorded. Per ANSI/ADA specifications, the film thickness should not exceed 25 µm.[3]
-
Caption: Relationship of components in an EBA cement formulation.
References
- 1. Practical clinical considerations of luting cements: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cements and Bonding - Revise Dental [revisedental.com]
- 3. Dental cement - Wikipedia [en.wikipedia.org]
- 4. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 5. CDA-ADC Journal [cda-adc.ca]
- 6. JaypeeDigital | Dental Cements [jaypeedigital.com]
- 7. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 8. 7. Cements | Pocket Dentistry [pocketdentistry.com]
- 9. Cements containing syringic acid esters -- o-ethoxybenzoic acid and zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
- 13. Dental Cements for Definitive Luting: A Review and Practical Clinical Considerations | Pocket Dentistry [pocketdentistry.com]
- 14. scitepress.org [scitepress.org]
- 15. Cement 1 | PPT [slideshare.net]
- 16. rjor.ro [rjor.ro]
- 17. dental-cements-for-definitive-luting-a-review-and-practical-clinical-considerations - Ask this paper | Bohrium [bohrium.com]
- 18. thejcdp.com [thejcdp.com]
- 19. erpublications.com [erpublications.com]
- 20. Mechanical properties of dental luting cements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 4-[2-(allyloxy)ethoxy]benzoic acid
For researchers, scientists, and drug development professionals, understanding the polymerization behavior of functional monomers like 4-[2-(allyloxy)ethoxy]benzoic acid is crucial for the design of novel materials with potential applications in drug delivery, biomaterials, and specialty coatings. This document provides an overview of the potential polymerization techniques for this monomer, highlighting the inherent challenges and offering detailed, illustrative protocols.
Application Notes
The polymerization of allyl monomers, including 4-[2-(allyloxy)ethoxy]benzoic acid, presents unique challenges compared to more reactive vinyl monomers like acrylates or styrenics. The primary difficulty arises from degradative chain transfer , a process where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule.[1][2] This results in the formation of a stable, less reactive allyl radical, which is slow to reinitiate polymerization, leading to low polymerization rates and the formation of low molecular weight polymers or oligomers.[1]
Conventional free-radical polymerization of allyl ethers is often inefficient due to the high electron density of the double bond.[1][3] However, alternative mechanisms have been proposed. One such mechanism is radical-mediated cyclization (RMC) , particularly in photopolymerization.[3] This process is initiated by the abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of another monomer to form a five-membered ring.[3]
Given the structure of 4-[2-(allyloxy)ethoxy]benzoic acid, both the carboxylic acid and the ether linkage may influence its reactivity and the properties of the resulting polymer. The carboxylic acid moiety offers sites for further functionalization or can participate in hydrogen bonding, potentially influencing the polymer's solubility and thermal properties.
Experimental Protocols
The following are detailed, illustrative protocols for the polymerization of 4-[2-(allyloxy)ethoxy]benzoic acid. These are generalized procedures based on the known chemistry of allyl monomers and should be optimized for specific experimental goals.
Protocol 1: Free-Radical Solution Polymerization
This protocol describes a standard free-radical polymerization in an organic solvent using a thermal initiator.
Materials:
-
4-[2-(allyloxy)ethoxy]benzoic acid (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Cannula for liquid transfer
-
Beakers and filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve 4-[2-(allyloxy)ethoxy]benzoic acid (e.g., 5.0 g, 22.5 mmol) and AIBN (e.g., 0.074 g, 0.45 mmol, 2 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL).
-
Inerting the Reaction Mixture: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen atmosphere for 24-48 hours.
-
Polymer Isolation: After the reaction period, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, rapidly stirring methanol (e.g., 200 mL).
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, GPC (to determine molecular weight and polydispersity), and DSC (to determine thermal properties).
Protocol 2: Photopolymerization
This protocol outlines a photopolymerization procedure, which may favor the radical-mediated cyclization mechanism.
Materials:
-
4-[2-(allyloxy)ethoxy]benzoic acid (monomer)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Hexane (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve 4-[2-(allyloxy)ethoxy]benzoic acid (e.g., 3.0 g, 13.5 mmol) and DMPA (e.g., 0.035 g, 0.135 mmol, 1 mol% relative to monomer) in anhydrous THF (e.g., 15 mL).
-
Inerting: Bubble nitrogen gas through the solution for 30 minutes to remove oxygen.
-
Photopolymerization: While stirring, expose the reaction vessel to UV light at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-6 hours).
-
Isolation and Purification: Precipitate the polymer by adding the reaction mixture to an excess of hexane. Collect the polymer by filtration and wash with fresh hexane.
-
Drying and Characterization: Dry the polymer under vacuum and characterize it as described in Protocol 1.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of polymerization experiments.
Table 1: Effect of Initiator Concentration on Polymer Properties in Free-Radical Solution Polymerization.
| Entry | Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 24 | 35 | 3,500 | 2.1 |
| 2 | 100:2 | 24 | 45 | 2,800 | 2.3 |
| 3 | 100:3 | 24 | 52 | 2,100 | 2.5 |
Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Comparison of Polymerization Techniques.
| Technique | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Solution Polymerization | AIBN | 70 | 24 | 45 | 2,800 | 2.3 |
| Photopolymerization | DMPA | 25 | 4 | 60 | 4,200 | 1.9 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential polymerization mechanism.
Caption: A general experimental workflow for the polymerization of 4-[2-(allyloxy)ethoxy]benzoic acid.
Caption: Proposed radical-mediated cyclization (RMC) mechanism for allyl ether polymerization.
References
Application Notes and Protocols for Functionalizing Surfaces with Ethoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Surface functionalization with carboxylic acids, such as ethoxybenzoic acid, is a critical technique for modifying the surface properties of various materials. This process is particularly relevant in drug development and biomedical applications for enhancing biocompatibility, controlling protein adsorption, and enabling the targeted immobilization of biomolecules. Ethoxybenzoic acid, with its aromatic ring and carboxylic acid group, can form well-ordered self-assembled monolayers (SAMs) on a variety of substrates, particularly metal oxides. This document provides a detailed protocol for the functionalization of surfaces with ethoxybenzoic acid, methods for characterization, and relevant data.
Experimental Protocols
This section details the methodologies for preparing substrates and functionalizing them with 2-ethoxybenzoic acid. The protocol is based on the principles of self-assembled monolayer formation from solution.
Materials and Reagents
-
Substrates (e.g., Gold-coated silicon wafers, Titanium dioxide surfaces, Iron oxide nanoparticles)
-
2-Ethoxybenzoic acid (C₉H₁₀O₃)[1]
-
Solvent: 200 proof ethanol or isooctane[2]
-
Hydrochloric acid (HCl) (for pH adjustment if needed)
-
Ammonium hydroxide (NH₄OH) (for pH adjustment if needed)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Appropriate cleaning solutions for the chosen substrate (e.g., Piranha solution for glass/silicon, RCA-1 for silicon). Note: Piranha solution is extremely corrosive and must be handled with extreme caution.
Equipment
-
Sonicator
-
Fume hood
-
Calibrated micropipettes
-
Glass vials or polypropylene tubes
-
Tweezers
-
Petri dishes
-
Analytical balance
Substrate Preparation
A clean and pristine substrate surface is paramount for the formation of a high-quality, ordered monolayer.
1. Gold Substrates:
- Immerse the gold-coated substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required when handling piranha solution.
- Rinse thoroughly with DI water.
- Rinse with ethanol.
- Dry the substrate under a stream of dry nitrogen gas.
2. Metal Oxide Surfaces (e.g., TiO₂, ZrO₂, α-Fe₂O₃):
- Sonciate the substrate in a sequence of solvents: acetone, isopropanol, and finally DI water (15 minutes each).
- Dry the substrate in an oven at 110°C for at least 1 hour to remove residual water and ensure a hydroxylated surface.
- Alternatively, plasma cleaning can be used to activate the surface.
Preparation of Ethoxybenzoic Acid Solution
-
Prepare a 1 mM solution of 2-ethoxybenzoic acid in a suitable solvent such as ethanol or isooctane.[2] The choice of solvent can influence the resulting monolayer quality.
-
For carboxylic acid self-assembly on some surfaces, adjusting the pH of the solution can be beneficial. For acidic head groups like carboxylic acids, a slightly acidic pH (around 2) can promote adsorption. This can be achieved by adding a few drops of concentrated HCl.
Self-Assembly Process
-
Place the cleaned and dried substrate in a clean glass container.
-
Immerse the substrate in the 1 mM 2-ethoxybenzoic acid solution.[2] Ensure the entire surface to be functionalized is covered.
-
To minimize oxygen exposure which can affect monolayer quality, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[2] Longer assembly times generally lead to more ordered and densely packed monolayers.
-
After the incubation period, carefully remove the substrate from the solution using tweezers.
-
Rinse the functionalized substrate with the pure solvent (ethanol or isooctane) to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.
Characterization of Functionalized Surfaces
Verification of the successful functionalization and characterization of the resulting monolayer is crucial. A combination of techniques is often employed.
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface. A successful functionalization with ethoxybenzoic acid should result in a change in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical state of the elements, providing direct evidence of the adsorbed ethoxybenzoic acid.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational modes of the ethoxybenzoic acid on the surface, such as the C=O and C-O stretches of the carboxylic acid and the aromatic ring vibrations.[3][4]
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface and can be used to assess the smoothness and order of the monolayer.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Useful for visualizing the morphology of functionalized nanoparticles.[3][4][5]
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the characterization of surfaces functionalized with benzoic acid derivatives. The exact values will depend on the specific substrate, the quality of the monolayer, and the characterization method used.
| Parameter | Description | Typical Value Range | Reference |
| Water Contact Angle | Measures the hydrophobicity of the surface. | 60° - 80° (dependent on packing density) | General expectation for aromatic SAMs |
| Monolayer Thickness | The thickness of the ethoxybenzoic acid layer. | ~1-2 nm | Estimated from molecular length |
| Surface Roughness (RMS) | Root mean square roughness of the functionalized surface. | < 1 nm | [6] |
| Adhesive Force | Force required to pull an AFM tip from the surface. | 4 - 6 nN | [6] |
| Young's Modulus | A measure of the stiffness of the surface layer. | 130 - 135 GPa | [6] |
Mandatory Visualizations
Experimental Workflow for Surface Functionalization
Caption: Experimental workflow for surface functionalization.
Signaling Pathway Analogy: Surface Interaction
While not a biological signaling pathway, the following diagram illustrates the logical progression of molecular interactions at the surface during functionalization.
Caption: Logical flow of surface functionalization.
References
- 1. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Ceramic Metal Oxide Powders and Ceramic Membranes by Perfluoroalkylsilanes and Alkylsilanes Possessing Different Reactive Groups: Physicochemical and Tribological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Ethoxybenzoic Acid: A Detailed Guide to Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-ethoxybenzoic acid, a key intermediate in the pharmaceutical and chemical industries.[1][2] It is notably used in the formulation of dental cements and as a versatile building block in organic synthesis.[3][4][5] The following sections present various synthetic routes, complete with step-by-step protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Summary of Synthetic Methods
The synthesis of 2-ethoxybenzoic acid can be achieved through several pathways, each with distinct advantages in terms of yield, reaction conditions, and substrate availability. The table below summarizes the quantitative data for the primary methods discussed in this guide.
| Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Methyl Salicylate, Diethyl Sulfate | Potassium Hydroxide, Sodium Hydroxide | ~12 hours (total) | 15°C then 65°C | 98.31%[6] |
| Salicylic Acid, Ethyl Chloride | Sodium Hydroxide | 8 hours | 120°C | 87.6% (conversion) |
| Ethyl o-ethoxybenzoate | Potassium tert-butoxide | 2 hours | 70°C | 80%[3][6] |
| Aromatic amido pyridine-1-oxide | Cuprous Chloride, Potassium Carbonate, NaOH | 10-15 hours then 8 hours | 125-135°C then 80°C | ~67% (overall)[7] |
| Salicylic Acid, Bromoethane | Potassium Hydroxide, Acetone | 9-15 hours then 2-4 hours | Reflux | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments identified for the synthesis of 2-ethoxybenzoic acid.
Protocol 1: Williamson Ether Synthesis and Subsequent Hydrolysis from Methyl Salicylate
This high-yield, two-stage method first involves the ethylation of methyl salicylate via Williamson ether synthesis, followed by the hydrolysis of the resulting ester to yield 2-ethoxybenzoic acid.[6]
Stage 1: Synthesis of Methyl 2-ethoxybenzoate
-
Reaction Setup: In a 1000L reaction vessel, introduce 5% of 95% ethanol.
-
Base Addition: Under stirring and cooling, add 60 kg of solid potassium hydroxide (90% purity) in batches.
-
Addition of Methyl Salicylate: Maintain the temperature at approximately 15°C and add 152 kg of methyl salicylate (99.5% purity) dropwise.
-
Addition of Diethyl Sulfate: Continue to maintain the temperature at 15°C and add 162 kg of diethyl sulfate dropwise.
-
Reaction: Stir the mixture at 15°C for approximately 6 hours.
-
Monitoring: Monitor the pH of the reaction. If the pH is less than 11, add an additional 6.1 kg of potassium hydroxide and continue the reaction until the pH is approximately 6.
-
Work-up: Filter the reaction mixture to remove the solid potassium sulfate. Distill the filtrate to recover the ethanol. The remaining oil is washed with water to remove inorganic salts.
Stage 2: Hydrolysis to 2-Ethoxybenzoic Acid
-
Reaction Setup: Place the oil obtained from Stage 1 into a 1000L reactor.
-
Hydrolysis: Add 665 kg of water and 53.2 kg of sodium hydroxide. Heat the mixture to 65°C and stir for 6 hours.
-
Acidification: After cooling the reaction mixture, acidify with hydrochloric acid to a pH of 4.5. An oil will precipitate.
-
Purification: Separate the organic layer and wash it twice with water.
-
Isolation: Purify the product by distillation under reduced pressure to obtain 2-ethoxybenzoic acid.[6]
Logical Workflow for Protocol 1
Caption: Workflow for the synthesis of 2-ethoxybenzoic acid from methyl salicylate.
Protocol 2: Direct Ethylation of Salicylic Acid
This method involves the direct etherification of salicylic acid with ethyl chloride in a pressure vessel.
-
Salting: In a 1-liter pressure vessel, suspend 69.1 g (0.5 mol) of salicylic acid in 83 g of softened water. Add 69.1 g (0.52 mol) of 30% sodium hydroxide solution to form the sodium salt.
-
Reaction: Close the vessel and separately add 80.6 g (1.25 mol) of ethyl chloride and 192 g (1.44 mol) of 30% sodium hydroxide over 6 hours, maintaining strict pressure control.
-
Heating: After the addition is complete, maintain the reaction mixture at a constant temperature of 120°C for 2 hours until a stable pressure is observed.
-
Acidification: Cool the reaction mixture and acidify to a pH of 1.5-2 with 126.3 g of 20% hydrochloric acid.
-
Extraction: Extract the product with 130 g of dichloromethane.
-
Isolation: Distill off the solvent to recover 2-ethoxybenzoic acid. The product may contain some unreacted salicylic acid.
Experimental Setup for Protocol 2
Caption: Workflow for the direct ethylation of salicylic acid.
Protocol 3: Hydrolysis of Ethyl o-ethoxybenzoate
This is a straightforward hydrolysis method for converting the corresponding ester into 2-ethoxybenzoic acid.[3][6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 10 g (240 mmol) of ethyl 2-ethoxybenzoate in 40 mL of dimethyl sulfoxide (DMSO).
-
Base Addition: Add 10 g (890 mmol) of potassium tert-butoxide to the solution in portions while stirring.
-
Heating: Heat the reaction mixture to 70°C in a water bath and maintain this temperature for 2 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate (8:2) mobile phase.
-
Quenching: Upon completion, cool the reaction mixture to 10°C and pour it into ice water.
-
Acidification: Acidify the mixture with 5% dilute hydrochloric acid, which will cause the product to precipitate.
-
Isolation: Filter the solid precipitate and wash it thoroughly with distilled water.
-
Purification: Recrystallize the crude product from 50 mL of hexane to obtain pure 2-ethoxybenzoic acid as an off-white solid.[3][6]
Reaction Pathway for Protocol 3
Caption: Reaction pathway for the hydrolysis of ethyl o-ethoxybenzoate.
Protocol 4: Synthesis via an N,O-Bidentate Directing Group
This is a more complex, multi-step synthesis that utilizes a directing group to achieve ortho-ethoxylation.[7]
Stage 1: Preparation of 2-ethoxybenzoyl amino pyridine-1-oxide
-
Reaction Setup: In a high-pressure sealed tube, add benzoylamino pyridine-1-oxide (0.2 mmol, 42.8 mg) and anhydrous cuprous chloride (0.2 mmol, 19.6 mg).
-
Solvent Addition: Add 0.75 mL of ethanol and 0.75 mL of pyridine.
-
Complex Formation: Stir the mixture at room temperature for 30 minutes until a complex precipitates.
-
Base Addition: Add potassium carbonate (0.1 mmol, 13.8 mg).
-
Reaction: Heat the reaction system to 130°C and react for 12 hours.
-
Work-up: Quench the reaction with dilute hydrochloric acid (5 mL, 2N) and extract with dichloromethane (10 x 3 mL).
-
Purification: Dry the organic layer with anhydrous sodium sulfate and purify by thin-layer chromatography (Dichloromethane/acetone) to obtain the 2-ethoxy amide product.[7]
Stage 2: Hydrolysis to 2-Ethoxybenzoic Acid
-
Reaction Setup: In a Schlenk tube, place the ortho-ethoxylated product from Stage 1 (0.2 mmol, 52 mg) and sodium hydroxide (3 mmol, 120 mg).
-
Solvent Addition: Add 1.5 mL of ethanol.
-
Reaction: Seal the tube and heat at 80°C for 8 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.
-
Neutralization and Extraction: Add dilute hydrochloric acid (5 mL, 2N) to neutralize the excess base, then extract the mixture with dichloromethane (5 x 4 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate and purify by column chromatography (Dichloromethane/Methanol) to obtain 2-ethoxybenzoic acid.[7]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.
-
Diethyl sulfate is a potent alkylating agent and is a suspected carcinogen; handle with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The synthesis of 2-ethoxybenzoic acid can be accomplished through various methods, with the Williamson ether synthesis of methyl salicylate followed by hydrolysis offering a particularly high yield. The choice of method will depend on the available starting materials, desired purity, and scale of the reaction. The protocols provided herein offer a comprehensive guide for the successful synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]
- 4. 2-Ethoxybenzoic acid CAS#: 134-11-2 [m.chemicalbook.com]
- 5. alkalisci.com [alkalisci.com]
- 6. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 4-[2-(2-propenyloxy)ethoxy]benzoic acid as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-[2-(2-propenyloxy)ethoxy]benzoic acid as a functional monomer in polymer synthesis. This monomer is of significant interest due to its unique combination of a polymerizable allyl ether group, a hydrophilic ethoxy spacer, and a functional carboxylic acid moiety on a benzene ring. These features make it a versatile building block for creating polymers with potential applications in drug delivery, biomaterials, and responsive systems. This document outlines a proposed synthesis of the monomer, discusses its polymerization characteristics, and provides detailed experimental protocols.
Introduction
4-[2-(2-propenyloxy)ethoxy]benzoic acid is a bifunctional monomer that incorporates a polymerizable allyl ether group and a carboxylic acid. The presence of the carboxylic acid group offers a site for bioconjugation, pH-responsive behavior, and enhanced water solubility, making polymers derived from this monomer attractive for various biomedical applications. The flexible ethoxy spacer can improve polymer chain mobility and hydrophilicity. While the polymerization of allyl ethers can be challenging due to degradative chain transfer in conventional free-radical polymerization, alternative methods can be employed to achieve polymers with controlled architectures.
Monomer Synthesis
A plausible synthetic route for 4-[2-(2-propenyloxy)ethoxy]benzoic acid involves a two-step process starting from 4-hydroxybenzoic acid.
Logical Workflow for Monomer Synthesis
Caption: Proposed synthetic pathway for 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
Experimental Protocol: Synthesis of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
Step 1: Esterification of 4-hydroxybenzoic acid
-
To a solution of 4-hydroxybenzoic acid (13.8 g, 0.1 mol) in ethanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-hydroxybenzoate.
Step 2: Ethoxylation of ethyl 4-hydroxybenzoate
-
Dissolve ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol) and 2-chloroethanol (8.8 g, 0.11 mol) in anhydrous acetone (200 mL).
-
Add potassium carbonate (27.6 g, 0.2 mol) and reflux the mixture for 24 hours.
-
Cool the reaction, filter off the inorganic salts, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 2:1) to obtain ethyl 4-(2-hydroxyethoxy)benzoate.
Step 3: Allylation of ethyl 4-(2-hydroxyethoxy)benzoate
-
To a solution of ethyl 4-(2-hydroxyethoxy)benzoate (21.0 g, 0.1 mol) in anhydrous THF (200 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add allyl bromide (13.3 g, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate.
Step 4: Hydrolysis to 4-[2-(2-propenyloxy)ethoxy]benzoic acid
-
Dissolve ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate (25.0 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (8.0 g, 0.2 mol) and reflux for 4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water (100 mL) and acidify with 2 M HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
Polymerization of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
The polymerization of allyl monomers via conventional free-radical methods is often inefficient due to degradative chain transfer to the monomer, which leads to low molecular weight polymers.[1] However, alternative polymerization techniques can be more effective.
Free-Radical Polymerization
While challenging, free-radical polymerization can be attempted, potentially leading to oligomers or low molecular weight polymers that may be suitable for certain applications like crosslinkers or surface modifiers.
Experimental Protocol: Free-Radical Polymerization
-
Dissolve 4-[2-(2-propenyloxy)ethoxy]benzoic acid (2.22 g, 10 mmol) and azobisisobutyronitrile (AIBN) (0.033 g, 0.2 mmol) in anhydrous DMF (10 mL) in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70 °C under an inert atmosphere for 24 hours.
-
Cool the reaction and precipitate the polymer by pouring the solution into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Tandem Isomerization-Cationic Polymerization
A more effective method for polymerizing allyl ethers is tandem isomerization-cationic polymerization.[2] In this process, a transition metal catalyst first isomerizes the allyl ether to the more reactive propenyl ether, which then undergoes rapid cationic polymerization.[2]
Workflow for Isomerization-Cationic Polymerization
Caption: Tandem isomerization-cationic polymerization of an allyl ether monomer.
Experimental Protocol: Tandem Isomerization-Cationic Polymerization
Note: This is a generalized protocol and requires optimization for the specific monomer.
-
In a dry Schlenk flask under an inert atmosphere, dissolve 4-[2-(2-propenyloxy)ethoxy]benzoic acid (2.22 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Add a transition metal catalyst suitable for isomerization, for example, a rhodium or ruthenium complex (e.g., [Rh(COD)Cl]2, 0.1 mol%).
-
Stir the mixture at room temperature for 1-2 hours to allow for isomerization of the allyl group to a propenyl ether. Monitor the isomerization by 1H NMR.
-
Once isomerization is complete, cool the solution to 0 °C and add a cationic initiator (e.g., BF3·OEt2, 1 mol%).
-
Allow the polymerization to proceed for a specified time (e.g., 1-24 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer in a non-solvent like cold methanol or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Physicochemical Properties
The expected properties of the monomer and the resulting polymer are summarized below. These are estimated values and require experimental verification.
| Property | Monomer | Polymer (Hypothetical) |
| Formula | C12H14O4 | (C12H14O4)n |
| Molecular Weight | 222.24 g/mol | Varies (e.g., 5,000 - 20,000 g/mol ) |
| Appearance | White to off-white solid | White to pale yellow powder |
| Solubility | Soluble in DMF, DMSO, THF, hot ethanol | Soluble in DMF, DMSO; pH-dependent solubility in water |
| pKa of COOH | ~4.5 | ~5.0-6.0 (as a polyelectrolyte) |
Potential Applications
The unique structure of poly(4-[2-(2-propenyloxy)ethoxy]benzoic acid) makes it a candidate for several advanced applications, particularly in the biomedical field.
pH-Responsive Drug Delivery
The pendant carboxylic acid groups can be deprotonated at physiological pH, leading to a negatively charged polymer.[3] This property can be exploited for the encapsulation and pH-triggered release of therapeutic agents. For instance, a drug-loaded nanoparticle formulated with this polymer would be stable in the bloodstream but could release its payload in the acidic tumor microenvironment.
Workflow for pH-Responsive Drug Delivery
Caption: Workflow for pH-responsive drug delivery using nanoparticles.
Bioconjugation
The carboxylic acid groups provide convenient handles for the covalent attachment of biomolecules such as peptides, proteins, or targeting ligands using standard carbodiimide chemistry (e.g., EDC/NHS coupling). This allows for the creation of functionalized biomaterials for tissue engineering or targeted drug delivery systems.[4]
Hydrogel Formation
If copolymerized with a crosslinking agent, or if the allyl groups are utilized in a post-polymerization crosslinking reaction (e.g., thiol-ene click chemistry), this monomer can be used to form hydrogels.[5] The carboxylic acid groups would impart pH-sensitivity to the swelling behavior of the hydrogel, making them suitable for applications as smart biomaterials or sensors.
Safety and Handling
-
Monomer: Handle 4-[2-(2-propenyloxy)ethoxy]benzoic acid with standard laboratory safety precautions. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Reagents: Many of the reagents used in the synthesis and polymerization are hazardous (e.g., sodium hydride, allyl bromide, strong acids and bases). Consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood.
-
Polymerization: Polymerization reactions can be exothermic. Conduct them with appropriate temperature control and on a scale that can be safely managed.
Conclusion
4-[2-(2-propenyloxy)ethoxy]benzoic acid is a promising monomer for the development of functional polymers with applications in drug delivery and biomaterials. While its polymerization via conventional free-radical methods may be challenging, alternative techniques such as tandem isomerization-cationic polymerization offer a viable route to obtaining well-defined polymers. The protocols and application notes provided herein serve as a guide for researchers to explore the potential of this versatile monomer. Experimental validation and optimization of the described procedures are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Active Polymers Decorated with Major Acid Groups for Water Treatment: Potentials and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - ProQuest [proquest.com]
Application Notes and Protocols for Cross-linking Reactions Involving 4-[2-(allyloxy)ethoxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, cross-linking, and potential applications of 4-[2-(allyloxy)ethoxy]benzoic acid, a versatile monomer for the creation of functional polymers and hydrogels. The protocols are intended to serve as a detailed guide for the preparation and characterization of cross-linked materials derived from this compound, with a particular focus on their use in drug delivery systems.
Application Notes
Overview of 4-[2-(allyloxy)ethoxy]benzoic Acid in Polymer Chemistry
4-[2-(allyloxy)ethoxy]benzoic acid is a bifunctional monomer containing a polymerizable allyl ether group and a carboxylic acid moiety. This unique combination allows for its incorporation into polymer backbones or as a pendant group, offering sites for subsequent cross-linking reactions. The ethoxy spacer between the aromatic ring and the allyloxy group can enhance the flexibility and hydrophilicity of the resulting polymers. The cross-linked polymers, often in the form of hydrogels, are of significant interest for biomedical applications due to their potential biocompatibility and tunable properties.
Cross-linking Mechanisms
The allyl group of 4-[2-(allyloxy)ethoxy]benzoic acid can participate in several types of cross-linking reactions, primarily through free-radical polymerization. Two common methods for initiating this cross-linking are:
-
Thermal Cross-linking: In the presence of a thermal initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), the application of heat generates free radicals that initiate the polymerization of the allyl groups, leading to the formation of a cross-linked network. This method is straightforward but may not be suitable for temperature-sensitive applications.
-
Photo-cross-linking (Thiol-Ene Reaction): A more versatile and widely used method is the photo-initiated thiol-ene reaction.[1][2] This "click" chemistry approach involves the reaction between the allyl group (the "ene") and a multifunctional thiol compound in the presence of a photoinitiator and UV light.[3][4] This reaction is highly efficient, proceeds rapidly under mild conditions, and allows for spatial and temporal control over the cross-linking process.[2][5]
Applications in Drug Delivery
Cross-linked hydrogels derived from polymers containing 4-[2-(allyloxy)ethoxy]benzoic acid are promising candidates for controlled drug delivery systems.[5][6] The porous, three-dimensional network of the hydrogel can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release.[7][8] The release kinetics of the entrapped drug can be modulated by controlling the cross-linking density of the hydrogel; a higher cross-linking density generally leads to a slower release rate.[9][10] The carboxylic acid group can be used to conjugate drugs or targeting moieties, or to impart pH-sensitivity to the hydrogel, allowing for triggered drug release in specific physiological environments.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-[2-(allyloxy)ethoxy]benzoic Acid
This protocol is adapted from the general synthesis of aryl ethers.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-(Allyloxy)ethyl bromide (or 2-chloroethanol followed by allylation)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Etherification: In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1 equivalent) and potassium carbonate (2.5 equivalents) in DMF.
-
Add 2-(allyloxy)ethyl bromide (1.2 equivalents) dropwise to the stirring solution.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methyl 4-[2-(allyloxy)ethoxy]benzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of NaOH.
-
Stir the mixture at 60°C for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 4-[2-(allyloxy)ethoxy]benzoic acid.
Visualization of Synthesis Pathway:
Protocol 2: Polymerization of 4-[2-(allyloxy)ethoxy]benzoic Acid with a Comonomer
To form a cross-linkable polymer, the synthesized monomer can be copolymerized with another vinyl monomer (e.g., acrylamide or N-isopropylacrylamide for hydrogel applications).
Materials:
-
4-[2-(allyloxy)ethoxy]benzoic acid
-
Acrylamide (or other suitable comonomer)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (or other suitable solvent)
-
Methanol
Procedure:
-
In a polymerization tube, dissolve 4-[2-(allyloxy)ethoxy]benzoic acid (e.g., 10 mol%) and acrylamide (90 mol%) in 1,4-dioxane.
-
Add AIBN (0.1 mol% of total monomers) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 70°C for 24 hours.
-
After cooling, dissolve the polymer in a small amount of dioxane and precipitate it into a large volume of methanol.
-
Filter the polymer and dry it under vacuum.
Protocol 3: Thiol-Ene Photo-cross-linking for Hydrogel Formation
This protocol describes the formation of a hydrogel from the synthesized polymer via a photo-initiated thiol-ene reaction.[1][2]
Materials:
-
Allyl-functionalized polymer (from Protocol 2)
-
Dithiothreitol (DTT) or other multifunctional thiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Prepare a stock solution of the allyl-functionalized polymer in PBS (e.g., 10% w/v).
-
Prepare a stock solution of the photoinitiator (DMPA) in a suitable solvent (e.g., ethanol) if not water-soluble.
-
In a vial, mix the polymer solution with the multifunctional thiol (e.g., DTT) at a desired molar ratio of allyl groups to thiol groups (e.g., 1:1).
-
Add the photoinitiator to the mixture (e.g., 0.1% w/v).
-
Pipette the solution into a mold (e.g., between two glass slides with a spacer).
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-15 minutes) to form the hydrogel.
-
After cross-linking, carefully remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.
Visualization of Cross-linking Workflow:
Protocol 4: Drug Loading and In Vitro Release Study
Materials:
-
Cross-linked hydrogel discs (from Protocol 3)
-
Model drug (e.g., curcumin, doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading: Swell the pre-weighed, dried hydrogel discs in a solution of the model drug in PBS of a known concentration for 24-48 hours at room temperature.
-
Remove the hydrogels, gently blot the surface to remove excess solution, and weigh them to determine the amount of drug solution absorbed. The drug loading can be calculated based on the initial drug concentration and the volume of solution absorbed.
-
In Vitro Release: Place each drug-loaded hydrogel disc in a vial containing a known volume of fresh PBS (e.g., 10 mL).
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Visualization of Drug Delivery Application:
Data Presentation
The following tables present representative quantitative data that could be obtained from the characterization of hydrogels derived from 4-[2-(allyloxy)ethoxy]benzoic acid-containing polymers. The values are based on typical results for similar thiol-ene cross-linked hydrogel systems found in the literature.[1][11][12]
Table 1: Thiol-Ene Photopolymerization Conditions and Gelation Time
| Formulation | Polymer Concentration (% w/v) | Thiol:Allyl Molar Ratio | Photoinitiator (DMPA) (% w/v) | UV Intensity (mW/cm²) | Gelation Time (s) |
| H-1 | 10 | 1:1 | 0.1 | 10 | ~300 |
| H-2 | 15 | 1:1 | 0.1 | 10 | ~180 |
| H-3 | 10 | 1.5:1 | 0.1 | 10 | ~240 |
| H-4 | 10 | 1:1 | 0.2 | 10 | ~210 |
Table 2: Mechanical and Swelling Properties of Cross-linked Hydrogels
| Formulation | Cross-linking Density | Young's Modulus (kPa)[11] | Swelling Ratio (%) |
| H-1 | Low | 10 - 20 | 800 - 1000 |
| H-2 | High | 30 - 50 | 500 - 700 |
| H-3 | High | 25 - 45 | 550 - 750 |
| H-4 | Medium | 15 - 30 | 650 - 850 |
Table 3: Representative In Vitro Drug Release Data (Model Drug: Curcumin) [1]
| Time (hours) | Cumulative Release (%) - Formulation H-1 (Low Cross-linking) | Cumulative Release (%) - Formulation H-2 (High Cross-linking) |
| 1 | 15 | 8 |
| 4 | 35 | 20 |
| 8 | 55 | 35 |
| 12 | 70 | 48 |
| 24 | 85 | 65 |
| 48 | 95 | 80 |
| 72 | >98 | 90 |
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Role of Free Catecholamine in Thiol-Ene Crosslinking for Hyaluronic Acid Hydrogels with High Loading Efficiency of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 7. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 8. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in various sample matrices. The methods described are based on established analytical techniques for similar aromatic carboxylic acids and are suitable for research, quality control, and drug development purposes. Two primary analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
4-[2-(2-propenyloxy)ethoxy]benzoic acid is a chemical compound with potential applications in polymer chemistry and as a building block in organic synthesis. Accurate and precise quantification of this analyte is crucial for process monitoring, quality assurance, and pharmacokinetic studies. The following protocols offer robust and reliable methods for its determination.
Data Presentation
The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are derived from typical performance characteristics of HPLC-UV and LC-MS/MS methods for analogous benzoic acid derivatives.
Table 1: HPLC-UV Method - Quantitative Performance
| Parameter | Expected Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method - Quantitative Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in bulk material and formulated products where concentration levels are relatively high.
1. Materials and Reagents
-
4-[2-(2-propenyloxy)ethoxy]benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-[2-(2-propenyloxy)ethoxy]benzoic acid reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase initial composition (70% A: 30% B) to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
5. Analysis
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity and is ideal for quantifying trace levels of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in complex matrices such as biological fluids or environmental samples.
1. Materials and Reagents
-
4-[2-(2-propenyloxy)ethoxy]benzoic acid reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Standard laboratory glassware and precision pipettes
-
Syringe filters (0.22 µm)
2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
Analyte (m/z): Precursor ion [M-H]⁻ → Product ion (To be determined by infusion and fragmentation of the standard)
-
Internal Standard (m/z): Precursor ion [M-H]⁻ → Product ion
-
-
Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of 4-[2-(2-propenyloxy)ethoxy]benzoic acid in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the concentration range of 0.1 to 500 ng/mL. Spike each standard with the internal standard at a constant concentration.
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Filter through a 0.22 µm syringe filter before injection.
-
6. Analysis
-
Inject the working standard solutions to generate a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Inject the prepared sample solutions.
-
Quantify the analyte in the samples using the calibration curve.
References
Application of Modern Synthetic Methodologies in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing. Traditional synthetic methods often face challenges related to efficiency, safety, scalability, and environmental impact. In recent years, novel synthetic methodologies have emerged, offering innovative solutions to these challenges. This document provides detailed application notes and protocols for four key modern synthetic methodologies: Biocatalysis, C-H Activation, Flow Chemistry, and Photoredox Catalysis, with specific examples of their use in the synthesis of well-known pharmaceuticals.
Biocatalysis in the Asymmetric Synthesis of Sitagliptin
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, making it a powerful tool for the synthesis of chiral molecules like the anti-diabetic drug Sitagliptin.[1] The key step in a modern synthesis of Sitagliptin is the asymmetric amination of a prochiral ketone, which can be efficiently catalyzed by a transaminase enzyme.[2]
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Transaminase (engineered) | [3][4] |
| Substrate | Pro-sitagliptin ketone | [2] |
| Amine Donor | Isopropylamine or Benzylamine | [1][5] |
| Product | Sitagliptin intermediate (chiral amine) | [1] |
| Conversion | >99% | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
| Reaction Time | 24 hours | [2] |
| Temperature | 37°C | [1] |
| pH | 8.0 | [1] |
Experimental Protocol: Biocatalytic Synthesis of Sitagliptin Intermediate
This protocol describes the asymmetric amination of a β-keto ester intermediate to produce the chiral amine precursor of Sitagliptin using a coupled enzyme system of an esterase and a transaminase.[1][5]
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate 1)
-
Benzylamine (Amine Donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Pseudomonas stutzeri esterase (EstPS) whole cells
-
Transaminase (TARO) whole cells
-
Amine dehydrogenase (AHR) / Formate dehydrogenase (FDH) whole cells (for cofactor regeneration)
-
Sodium formate
-
Tris-HCl buffer (200 mM, pH 8.0)
-
5N HCl
Procedure:
-
Prepare a reaction mixture containing 50 mM of the substrate, 150 mM benzylamine, 0.5 mM PLP, and 100 mM sodium formate in 200 mM Tris-HCl buffer (pH 8.0).[1]
-
To the reaction mixture, add whole-cell biocatalysts: 27 mg (cell dry weight)/mL of TARO-Est PS and 27 mg (cell dry weight)/mL of AHR/FDH.[1]
-
Incubate the reaction at 37°C with agitation.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion (approximately 70% yield), terminate the reaction by acidifying the mixture to pH 2.0 with 5N HCl. This will also precipitate the enzyme biocatalysts.[1]
-
Separate the precipitated enzymes by centrifugation.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Sitagliptin intermediate.
-
Purify the product by appropriate chromatographic techniques if necessary.
Visualization
Caption: Biocatalytic synthesis of Sitagliptin via transaminase.
C-H Activation in the Synthesis of Celecoxib
Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. A novel, three-step synthesis of the anti-inflammatory drug Celecoxib has been developed, featuring a key palladium-catalyzed regioselective C-H arylation of a pyrazole ring.[6][7][8]
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Palladium acetate (Pd(OAc)₂) | [8] |
| Ligand | SPhos | [8] |
| Reactants | 1,3-disubstituted pyrazole, 4-bromotoluene | [8] |
| Product | Celecoxib precursor | [8] |
| Overall Yield | 33% (over three steps) | [6] |
| Key Step Yield | 66% (C-H arylation) | [8] |
| Regioselectivity | Single regioisomer | [8] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation for Celecoxib Synthesis
This protocol outlines the key C-H arylation step in the synthesis of Celecoxib.[8]
Materials:
-
N,N-Dibenzyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Intermediate 9)
-
4-bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add Intermediate 9, 4-bromotoluene, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C5-arylated product (Intermediate 10).[8]
-
This intermediate can then be deprotected to afford Celecoxib.[8]
Visualization
Caption: Three-step synthesis of Celecoxib via C-H activation.
Flow Chemistry in the Synthesis of Artemisinin
Flow chemistry, or continuous manufacturing, offers significant advantages in terms of safety, scalability, and process control. A continuous-flow process has been developed for the semi-synthesis of the antimalarial drug Artemisinin from dihydroartemisinic acid (DHAA), a readily available precursor.[9][10]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic acid (DHAA) | [10] |
| Key Reaction | Photochemical generation of singlet oxygen | [10] |
| Product | Artemisinin | [10] |
| Yield | 65% | [10] |
| Residence Time | Short (minutes) | [9][10] |
| Solvent | Toluene | [9] |
| Photosensitizer | 9,10-Dicyanoanthracene (DCA) | [11] |
| Acid Catalyst | Trifluoroacetic acid (TFA) | [9] |
Experimental Protocol: Continuous-Flow Synthesis of Artemisinin
This protocol describes a one-pot photochemical continuous-flow process for Artemisinin synthesis.[9]
Materials:
-
Dihydroartemisinic acid (DHAA)
-
9,10-Dicyanoanthracene (DCA)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Oxygen gas
-
Continuous-flow reactor system with a photoreactor module
Procedure:
-
Prepare a feed solution of DHAA, DCA (as photosensitizer), and TFA (as acid catalyst) in toluene.[9]
-
Set up the continuous-flow reactor with a gas-permeable tubing photoreactor.
-
Pump the feed solution through the reactor.
-
Simultaneously, introduce oxygen gas into the reactor system.
-
Irradiate the photoreactor with a suitable light source to generate singlet oxygen.
-
The singlet oxygen reacts with DHAA in the flow stream to form Artemisinin.
-
Optimize the flow rate to achieve the desired residence time for maximum conversion.
-
Collect the output from the reactor, which contains the product Artemisinin.
-
Isolate and purify Artemisinin from the reaction mixture using standard procedures (e.g., crystallization).
Visualization
Caption: Continuous-flow synthesis of Artemisinin.
Photoredox Catalysis in Late-Stage Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for late-stage functionalization of complex molecules, including APIs. This methodology allows for the introduction of various functional groups under mild conditions, which is highly valuable for lead optimization in drug discovery. The Minisci reaction, for example, can be used for the C-H alkylation of N-heteroarenes, which are common motifs in pharmaceuticals.[12][13][14]
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Iridium or Ruthenium-based photocatalyst, or organic dyes | [15][16] |
| Energy Source | Visible light (e.g., blue LEDs) | [13] |
| Reaction Type | C-H functionalization (e.g., Minisci reaction) | [12] |
| Substrates | N-heteroarenes, alkyl halides/carboxylic acids | [13][17] |
| Conditions | Mild, room temperature | [14] |
| Key Advantage | High functional group tolerance, suitable for complex molecules | [13][17] |
Experimental Protocol: General Procedure for Photoredox-Mediated Minisci Reaction
This protocol provides a general outline for the late-stage C-H alkylation of an N-heterocyclic drug scaffold.[13]
Materials:
-
N-heterocyclic substrate (e.g., a drug molecule)
-
Alkylating agent (e.g., unactivated alkyl halide)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Trifluoroacetic acid (TFA)
-
Tris(trimethylsilyl)silane (TTMS)
-
Molecular oxygen (from air or as a supplied gas)
-
Solvent (e.g., acetone)
-
Visible light source (e.g., 36 W blue LED)
Procedure:
-
In a reaction vessel, dissolve the N-heterocyclic substrate, alkylating agent, photocatalyst, and TTMS in the chosen solvent.[13]
-
Add trifluoroacetic acid to the mixture.[13]
-
Ensure the reaction is open to the air or sparged with oxygen.[13]
-
Irradiate the reaction mixture with a visible light source at room temperature.[13]
-
Monitor the reaction by an appropriate analytical method (e.g., LC-MS).
-
Once the starting material is consumed, quench the reaction.
-
Perform a standard aqueous workup.
-
Purify the product by column chromatography to obtain the functionalized drug analogue.
Visualization
Caption: General mechanism of photoredox-mediated C-H functionalization.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O 2 as an oxidant - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04892D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-[2-(allyloxy)ethoxy]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-[2-(allyloxy)ethoxy]benzoic acid?
The most reliable and common route is a two-step process. It begins with the Williamson ether synthesis between an ester of 4-hydroxybenzoic acid (e.g., ethyl 4-hydroxybenzoate) and a suitable 2-(allyloxy)ethyl halide or sulfonate. This is followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.
Q2: Why is it recommended to start with an ester of 4-hydroxybenzoic acid instead of the acid itself?
Starting with the free carboxylic acid presents a challenge because it has two acidic protons: one on the carboxyl group and one on the phenolic hydroxyl group. A base added for the Williamson ether synthesis will deprotonate the more acidic carboxyl group first. To ensure the reaction occurs at the phenolic hydroxyl group, it is standard practice to protect the carboxyl group as an ester. The ester can then be easily hydrolyzed in a subsequent step.[1]
Q3: What are the critical parameters for the Williamson ether synthesis step?
The key parameters for a successful Williamson ether synthesis are the choice of base, solvent, temperature, and the quality of the alkylating agent.[2]
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Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used and effective. For less reactive substrates, a stronger base like sodium hydride (NaH) may be necessary.[3][4]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively dissolve the reactants and promote the Sₙ2 reaction mechanism.[2]
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Temperature: The reaction is typically conducted at elevated temperatures, often between 60-100 °C, to ensure a reasonable reaction rate.[2][3]
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Alkylating Agent: A primary alkyl halide, such as 1-bromo-2-(allyloxy)ethane, is preferred to minimize competing elimination reactions.[2][5]
Q4: What are the potential side reactions during this synthesis?
The primary side reaction of concern during the Williamson ether synthesis step is the base-catalyzed elimination of the alkylating agent.[2] Additionally, if an aryloxide ion is used as the nucleophile, there can be competition with alkylation on the aromatic ring, although this is less common under these conditions.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ester Intermediate | 1. Incomplete Deprotonation: The phenolic proton was not fully removed, resulting in a low concentration of the nucleophile. | - Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. - Consider using a stronger base like sodium hydride (NaH), ensuring proper anhydrous conditions.[4] |
| 2. Poor Leaving Group: The halide on the alkylating agent is not sufficiently reactive. | - Use an alkyl iodide or a tosylate instead of a bromide or chloride, as they are better leaving groups. - A catalytic amount of sodium iodide can be added to the reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ. | |
| 3. Suboptimal Reaction Conditions: The reaction temperature is too low or the reaction time is too short. | - Increase the temperature to 80-100 °C.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue heating until the starting material is consumed (typically 4-8 hours).[2] | |
| 4. Inappropriate Solvent: The chosen solvent is hindering the Sₙ2 reaction. | - Use a polar aprotic solvent like DMF, acetonitrile, or acetone. Protic solvents (like ethanol) can solvate the nucleophile and slow the reaction.[2] | |
| Significant Unreacted Starting Material | 1. Insufficient Reagents: The stoichiometry of the base or alkylating agent is incorrect. | - Use a slight excess (1.1 to 1.5 equivalents) of the alkylating agent. - Ensure at least 1.5-2.0 equivalents of base (e.g., K₂CO₃) are used to drive the reaction to completion.[3] |
| Formation of Multiple Impurities | 1. Elimination Side Reaction: The alkylating agent is undergoing E2 elimination, especially at high temperatures with a strong, bulky base. | - Ensure you are using a primary alkyl halide.[5] - Avoid excessively high temperatures if possible. - Use a non-hindered base like K₂CO₃. |
| 2. Decomposition of Reagents: The solvent (e.g., DMF) or reagents may be degrading at high temperatures over long reaction times. | - Ensure high-purity, dry solvents are used. - Avoid unnecessarily long reaction times once TLC indicates completion. | |
| Low Yield During Saponification | 1. Incomplete Hydrolysis: The ester was not fully converted to the carboxylic acid. | - Increase the reaction time or temperature (e.g., refluxing for 2-4 hours). - Use a higher concentration of NaOH or KOH (e.g., 2-4 M). |
| 2. Product Loss During Workup: The product was not fully precipitated or was lost during extraction. | - After hydrolysis, carefully acidify the aqueous solution with cold dilute HCl (e.g., 2N) to a pH of ~2-3 to ensure complete precipitation of the carboxylic acid. - Extract the product thoroughly from the aqueous phase using a suitable organic solvent like ethyl acetate or dichloromethane. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-[2-(allyloxy)ethoxy]benzoate
This procedure details the Williamson ether synthesis to form the ester intermediate.
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Reagent Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, 5-10 mL per gram of ethyl 4-hydroxybenzoate).
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Addition of Alkylating Agent: Add 1-bromo-2-(allyloxy)ethane (1.2 eq) to the suspension.
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Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as eluent). The reaction is typically complete within 4-6 hours.
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Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (10 times the volume of DMF used).
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude ester by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid
This procedure details the saponification of the ester to yield the final product.
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Reagent Setup: Dissolve the crude or purified ethyl 4-[2-(allyloxy)ethoxy]benzoate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).
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Addition of Base: Add sodium hydroxide (NaOH, 3.0 eq) to the solution.
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Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
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Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
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Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution by adding 2N hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A white precipitate of the product should form.
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Isolation: Collect the solid product by vacuum filtration.
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Washing and Drying: Wash the collected solid thoroughly with cold distilled water to remove any inorganic salts. Dry the product under vacuum to obtain the final 4-[2-(allyloxy)ethoxy]benzoic acid. A yield of over 90% for this step is achievable.[3]
Diagrams
Caption: Overall workflow for the synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid.
Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.
References
- 1. synthesis - Williamson Ether and Carboxylic Acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Purification challenges of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[2-(2-propenyloxy)ethoxy]benzoic acid. The information provided addresses common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis and purification of 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
Problem 1: Low yield of crude product after synthesis.
| Possible Cause | Suggested Solution |
| Incomplete reaction during Williamson ether synthesis. | Ensure equimolar or a slight excess of the alkylating agent (e.g., 2-(2-propenyloxy)ethyl tosylate or a related halide) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or time if starting material (4-hydroxybenzoic acid or its ester) is still present. |
| Sub-optimal base for deprotonation of 4-hydroxybenzoic acid. | Use a strong, non-nucleophilic base like potassium carbonate or sodium hydride to ensure complete deprotonation of the phenolic hydroxyl group. |
| Inefficient hydrolysis of the ester intermediate. | If synthesizing from an ester of 4-hydroxybenzoic acid, ensure complete saponification by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating time. Monitor the disappearance of the ester spot on TLC. |
Problem 2: Oily product instead of a solid after initial work-up.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials or low molecular weight impurities. | Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted 4-hydroxybenzoic acid. Follow with a brine wash to remove residual base and water. |
| Residual solvent. | Ensure the organic solvent is thoroughly removed under reduced pressure using a rotary evaporator. For higher boiling point solvents like DMF, azeotropic distillation with toluene may be necessary. |
| Product is inherently low melting or exists as an oil at room temperature. | Proceed with purification techniques suitable for oils, such as column chromatography. |
Problem 3: Difficulty in purifying the final product by recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate recrystallization solvent. | Test a range of solvents and solvent mixtures. Good single solvents for benzoic acid derivatives often include ethanol, methanol, or acetic acid. Solvent pairs like ethanol/water, acetone/water, or ethyl acetate/hexane can also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. |
| Presence of impurities that inhibit crystallization. | Attempt to remove impurities by other means first, such as an acid-base extraction or a preliminary purification by column chromatography. |
| Cooling the solution too quickly. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product. |
| "Oiling out" of the product. | This occurs when the product separates as a liquid instead of crystals. This can be due to a supersaturated solution or a melting point of the solute that is lower than the boiling point of the solvent. Try using a larger volume of solvent, a different solvent system, or adding a seed crystal. |
Problem 4: Impurities detected in the final product by analytical methods (HPLC, NMR).
| Possible Impurity | Identification Method | Purification Strategy |
| Unreacted 4-hydroxybenzoic acid | HPLC: Peak with a shorter retention time than the product. ¹H NMR: Absence of signals corresponding to the propenyloxyethoxy chain. | Recrystallization from a solvent in which 4-hydroxybenzoic acid is more soluble. Column chromatography. |
| Unreacted 2-(2-propenyloxy)ethanol or its tosylate/halide | ¹H NMR: Presence of characteristic signals for this starting material. | Wash with water during work-up. Volatile impurities may be removed under high vacuum. Column chromatography. |
| Bis-alkylated product (at the carboxylic acid) | Mass Spectrometry: Molecular ion peak corresponding to the bis-alkylated product. | This is less likely if the synthesis starts from the free acid. If an ester was used and then hydrolyzed, this impurity is unlikely. If direct alkylation of the acid is attempted, this can be a byproduct. Purification by column chromatography is the most effective method. |
| Polymeric byproducts | ¹H NMR: Broad, unresolved signals. | Filtration if insoluble. Column chromatography can separate the desired product from higher molecular weight impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-[2-(2-propenyloxy)ethoxy]benzoic acid that influences the purification strategy?
A common and effective method is a two-step process:
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Williamson Ether Synthesis: Reaction of a 4-hydroxybenzoic acid ester (e.g., ethyl 4-hydroxybenzoate) with an activated form of 2-(2-propenyloxy)ethanol (e.g., 2-(allyloxy)ethyl tosylate or halide) in the presence of a base like potassium carbonate.
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Saponification: Hydrolysis of the resulting ester to the desired carboxylic acid using a strong base like sodium hydroxide, followed by acidification.
This route is often preferred as it protects the carboxylic acid functionality during the ether synthesis, minimizing potential side reactions. The choice of this pathway dictates that potential impurities will include unreacted starting ester, the alkylating agent, and incompletely hydrolyzed ester.
Q2: What are the most common impurities to look for when purifying 4-[2-(2-propenyloxy)ethoxy]benzoic acid?
The most common impurities arise from the synthetic route and include:
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Starting Materials: Unreacted 4-hydroxybenzoic acid (or its ester) and the 2-(2-propenyloxy)ethoxy donor (e.g., 2-(allyloxy)ethyl tosylate).
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Partially reacted intermediates: The ethyl ester of 4-[2-(2-propenyloxy)ethoxy]benzoic acid if saponification is incomplete.
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Side-products: Small amounts of byproducts from potential side reactions of the allyl group, although this is less common under standard Williamson ether synthesis conditions.
Q3: Which recrystallization solvents are most effective for purifying 4-[2-(2-propenyloxy)ethoxy]benzoic acid?
While the optimal solvent must be determined experimentally, good starting points for benzoic acid derivatives include:
| Solvent System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent. |
| Ethyl Acetate/Hexane | The product should be soluble in ethyl acetate, and the addition of hexane will decrease its solubility, promoting crystallization. |
| Isopropanol | A single solvent that often works well for moderately polar organic acids. |
| Toluene | Can be effective for aromatic compounds, but may require heating. |
Q4: What are the key parameters for developing an HPLC method to assess the purity of 4-[2-(2-propenyloxy)ethoxy]benzoic acid?
A reverse-phase HPLC method is generally suitable. Key parameters to consider are:
| Parameter | Recommended Starting Conditions |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid or Phosphoric Acid in WaterB: Acetonitrile or Methanol |
| Elution | Gradient elution, e.g., starting with a higher percentage of A and increasing the percentage of B over time. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the benzene ring absorbs, typically around 254 nm. |
| Column Temperature | 25-30 °C |
This setup will typically elute the more polar impurity, 4-hydroxybenzoic acid, before the product.
Q5: How can NMR spectroscopy be used to identify impurities?
¹H NMR is a powerful tool for identifying impurities. Key spectral regions to examine include:
-
Aromatic Region (7-8.5 ppm): Integration of the aromatic protons can reveal the presence of multiple aromatic species.
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Propenyloxyethoxy Side Chain Region (3.5-6.5 ppm): The characteristic signals of the allyl group (vinylic protons around 5.2-6.1 ppm and the methylene group adjacent to the oxygen around 4.6 ppm) and the ethoxy chain (around 3.8-4.2 ppm) should be present in the correct integration ratios. The absence of these signals in an impurity peak suggests it could be unreacted 4-hydroxybenzoic acid. The presence of only these signals without the aromatic protons of the benzoic acid moiety could indicate unreacted 2-(2-propenyloxy)ethanol derivatives.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In an Erlenmeyer flask, dissolve the crude 4-[2-(2-propenyloxy)ethoxy]benzoic acid in the minimum amount of a suitable hot solvent (or solvent pair). Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Protocol 2: Column Chromatography for Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (e.g., increase the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
Visualizations
Caption: Synthetic and purification workflow for 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
Technical Support Center: Synthesis of Ethoxybenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethoxybenzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethoxybenzoic acid derivatives?
The most prevalent and versatile method is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybenzoic acid or its ester derivative to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (or other ethylating agent with a good leaving group) in an S(_N)2 reaction to form the ether linkage.
Q2: What are the primary side reactions to be aware of during the synthesis of ethoxybenzoic acid derivatives?
The main competing side reactions are:
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E2 Elimination: The alkoxide base can promote the elimination of the ethylating agent, leading to the formation of ethylene gas. This is more significant with sterically hindered or secondary/tertiary alkyl halides.[1]
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C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl-substituted hydroxybenzoic acid derivatives.[2]
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Hydrolysis of Ester Protecting Groups: If the starting material is an ester of hydroxybenzoic acid, the basic conditions of the reaction can cause hydrolysis of the ester back to the carboxylic acid.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the appearance of the product. The product, being less polar than the starting hydroxybenzoic acid, will have a higher R(_f) value.
Q4: My ethoxybenzoic acid product is impure. What is a standard purification method?
Recrystallization is a common and effective method for purifying solid ethoxybenzoic acid derivatives.[4][5][6][7][8] This technique relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures. A suitable solvent will dissolve the product well at high temperatures but poorly at low temperatures.
Troubleshooting Guides
Problem 1: Low or No Yield of Ethoxybenzoic Acid
| Possible Cause | Troubleshooting Step |
| Inefficient Deprotonation of the Phenol | Ensure a sufficiently strong base is used to deprotonate the phenolic hydroxyl group. For phenols, weaker bases like potassium carbonate can be effective, but for less acidic alcohols, a stronger base like sodium hydride (NaH) might be necessary.[1] |
| Poor Nucleophilicity of the Phenoxide | The choice of solvent can significantly impact the nucleophilicity of the phenoxide. Polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the base, leaving the phenoxide anion more available to react.[1][2] |
| Inactive Ethylating Agent | Verify the purity and reactivity of your ethyl halide. Over time, alkyl halides can degrade. Consider using a more reactive ethylating agent, such as ethyl iodide or ethyl tosylate. |
| Reaction Temperature is Too Low | While higher temperatures can favor elimination, the reaction may not proceed at a reasonable rate if the temperature is too low. A typical temperature range for Williamson ether synthesis is 50-100 °C. |
Problem 2: Significant Amount of Elimination Byproduct (Ethylene)
| Possible Cause | Troubleshooting Step |
| Sterically Hindered Ethylating Agent | Use a primary ethyl halide (e.g., ethyl bromide, ethyl iodide). Secondary and tertiary halides are much more prone to E2 elimination.[1][9] |
| Base is Too Strong or Sterically Hindered | A very strong or bulky base can favor elimination. Consider using a weaker base if feasible for deprotonation, or a less sterically hindered one. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Presence of C-Alkylated Byproducts
| Possible Cause | Troubleshooting Step |
| Solvent Choice | Protic solvents (e.g., water, ethanol) can solvate the oxygen of the phenoxide through hydrogen bonding, making the ring carbons more available for alkylation.[2] Using a polar aprotic solvent like DMF or DMSO favors O-alkylation.[2] |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the expected qualitative effects of different reaction parameters on the synthesis of 4-ethoxybenzoic acid from 4-hydroxybenzoic acid and an ethyl halide. Note: The percentage yields are illustrative to demonstrate the trend and may not represent actual experimental values.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Expected Yield of 4-Ethoxybenzoic Acid (%) | Expected Yield of Side Products (%) |
| Ethyl Bromide | K(_2)CO(_3) | DMF | 80 | ~85-95 | ~5-15 (Mainly unreacted starting material) |
| Ethyl Bromide | NaH | THF | 65 | ~90-98 | ~2-10 (Low levels of elimination) |
| 2-Bromopropane | K(_2)CO(_3) | DMF | 80 | ~20-40 | ~60-80 (Mainly elimination product) |
| Ethyl Bromide | K(_2)CO(_3) | Ethanol | 80 | ~60-70 | ~30-40 (Potential for C-alkylation) |
Experimental Protocols
Key Experiment: Synthesis of 4-Ethoxybenzoic Acid via Williamson Ether Synthesis
Objective: To synthesize 4-ethoxybenzoic acid from 4-hydroxybenzoic acid and ethyl bromide.
Materials:
-
4-hydroxybenzoic acid
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
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Ethyl bromide
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N,N-Dimethylformamide (DMF)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2 equivalents), and DMF.
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Stir the mixture at room temperature for 15 minutes.
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Add ethyl bromide (1.5 equivalents) to the reaction mixture.
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Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
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After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
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Pour the reaction mixture into water and acidify to a pH of 2-3 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 4-ethoxybenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of 4-ethoxybenzoic acid.
Caption: Troubleshooting decision tree for ethoxybenzoic acid synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. nbinno.com [nbinno.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. scribd.com [scribd.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. slideshare.net [slideshare.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. francis-press.com [francis-press.com]
Technical Support Center: Optimizing Allylation of Hydroxybenzoic Acid
Welcome to the technical support center for the allylation of hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the O-allylation of hydroxybenzoic acid?
A1: The most common method is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, the hydroxyl group of hydroxybenzoic acid is first deprotonated by a base to form a phenoxide ion. This more nucleophilic phenoxide then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the desired allyl ether.[1]
Q2: Which functional group on hydroxybenzoic acid is more reactive under typical allylation conditions?
A2: Hydroxybenzoic acid has two reactive sites: the phenolic hydroxyl group (-OH) and the carboxylic acid group (-COOH). The carboxylic acid proton is significantly more acidic than the phenolic proton. Therefore, a base will deprotonate the carboxylic acid first to form a carboxylate. To achieve O-allylation of the hydroxyl group, a sufficient amount of base (typically more than two equivalents) is required to deprotonate both functional groups, allowing the resulting phenoxide to act as the nucleophile.
Q3: What are the common side reactions to be aware of?
A3: The main competing reaction is the esterification of the carboxyl group, which forms an allyl ester.[2] This occurs when the carboxylate ion attacks the allyl halide. Another potential side reaction is C-allylation, where the allyl group attaches directly to the aromatic ring, although this is less common under standard Williamson ether conditions. If using secondary or tertiary allyl halides (not recommended), elimination reactions to form dienes become significant.[1]
Q4: Should I use allyl bromide or allyl chloride?
A4: Allyl bromide is generally more reactive than allyl chloride. Bromide is a better leaving group than chloride, which typically leads to faster reaction times and potentially higher yields under the same conditions. However, allyl chloride is less expensive and may be sufficient for many applications.
Q5: What is Phase-Transfer Catalysis (PTC) and when should I consider using it?
A5: Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase containing the allyl halide). A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the phenoxide anion from the aqueous phase to the organic phase, where it can react with the allyl halide.[3] This method can lead to high yields under mild conditions and is particularly useful when dealing with reactants with different solubility profiles.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or mostly unreacted starting material. What are the likely causes?
-
Answer:
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Insufficient Base: Both the carboxylic acid and the phenolic hydroxyl group must be deprotonated for efficient O-allylation. Ensure you are using at least two equivalents of base, and preferably a slight excess.
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Weak Base: The base may not be strong enough to fully deprotonate the phenolic hydroxyl group. While potassium carbonate (K₂CO₃) is often effective, stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be tested.[1]
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Low Reaction Temperature: SN2 reactions require sufficient energy. Typical temperatures for this reaction range from 50-100 °C.[1] If the reaction is sluggish, consider increasing the temperature. A standard protocol uses 60 °C.[4]
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Poor Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. Polar aprotic solvents like DMF or acetonitrile are excellent choices as they promote SN2 reactions.[1]
-
Inactive Allylating Agent: Ensure the allyl bromide or chloride has not degraded. It should be stored properly and can be purified by distillation if necessary.
-
Problem: Formation of Multiple Products
-
Question: My analysis (TLC, NMR) shows multiple spots/peaks. How do I identify and minimize byproducts?
-
Answer:
-
O-Allylation vs. Esterification: The most common byproduct is the allyl ester formed from the reaction at the carboxylic acid site.[2] To favor O-allylation, ensure a strong base and sufficient equivalents are used to generate the more nucleophilic phenoxide. Protecting the carboxylic acid group prior to allylation is an alternative strategy for complete selectivity.
-
Dialkylation: It is possible, though less common, for both the hydroxyl and carboxyl groups to be allylated. This can be minimized by carefully controlling the stoichiometry of the allyl halide (using a slight excess rather than a large excess).
-
C-Alkylation Products: C-allylated byproducts can sometimes form, especially at higher temperatures. If this is suspected, try running the reaction at a lower temperature for a longer duration.
-
Problem: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure product from the reaction mixture. What is a good workup procedure?
-
Answer:
-
Removal of Base and Salts: After the reaction, the mixture typically contains excess base and inorganic salts. The solvent (e.g., DMF) can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (like ethyl acetate or ether) and water.
-
Acidification: To isolate the final product, which is an acid (4-allyloxybenzoic acid), the aqueous layer should be acidified (e.g., with HCl) to a low pH. This will protonate the carboxylate, causing the product to precipitate out of the aqueous solution.[4]
-
Purification of Solid: The precipitated solid can be collected by filtration, washed with cold water to remove remaining inorganic salts, and then dried.[4] If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography can be employed.
-
Experimental Protocols
High-Yield Protocol for Synthesis of 4-Allyloxybenzoic Acid
This protocol is adapted from a reported synthesis with a 94% yield.[4]
Materials:
-
4-Hydroxybenzoic acid
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF.
-
Add Base: Add crushed anhydrous potassium carbonate (4.0 eq) to the solution to form a suspension.
-
Add Allylating Agent: Add allyl bromide (4.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Part 1 (Hydrolysis): After the reaction is complete, cool the mixture. Add a solution of sodium hydroxide (e.g., 4N NaOH, 2.0 eq) in a dioxane/water mixture and heat to 60 °C for approximately 15 minutes to hydrolyze any ester byproduct.
-
Workup - Part 2 (Isolation):
-
Neutralize the mixture with HCl (e.g., 1N).
-
Remove the organic solvents (DMF, dioxane) under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl until a white precipitate forms and the pH is strongly acidic.
-
Stir the suspension, adding more water if needed to ensure it is mobile.
-
-
Purification:
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and hexane.
-
Dry the purified 4-allyloxybenzoic acid under high vacuum.
-
Data Presentation
Table 1: High-Yield Reaction Protocol for 4-Allyloxybenzoic Acid [4]
| Parameter | Condition |
| Substrate | 4-Hydroxybenzoic Acid (10 mmol, 1.38 g) |
| Allylating Agent | Allyl Bromide (4 eq, 40 mmol) |
| Base | Anhydrous K₂CO₃ (4 eq, 40 mmol) |
| Solvent | DMF (25 mL) |
| Temperature | 60 °C |
| Reaction Time | 3 hours |
| Reported Yield | 94% |
Table 2: Illustrative Comparison of Reaction Conditions for O-Allylation (This table presents representative data based on general principles of Williamson ether synthesis and related reactions to guide optimization.)
| Entry | Base (eq.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Expected Yield | Notes |
| 1 | K₂CO₃ (2.5) | Acetone | None | Reflux | 8-12 | Moderate | Common conditions; requires longer reaction times. |
| 2 | K₂CO₃ (4.0) | DMF | None | 60 | 3 | High[4] | Excellent yield, avoids high temperatures. |
| 3 | KOH (2.2) | Ethanol | None | Reflux | 4-6 | Good-High | Stronger base can improve reaction rate. |
| 4 | NaOH (2.2) | Toluene/H₂O | TBAB (2%) | 50 | 2-4 | High[1] | Phase-transfer catalysis; good for scalability.[1] |
| 5 | Cs₂CO₃ (2.2) | Acetonitrile | None | 80 | 2-4 | High | Cesium carbonate is highly effective but more expensive. |
Visualizations
Caption: Experimental workflow for the synthesis of 4-allyloxybenzoic acid.
Caption: Troubleshooting decision tree for low product yield.
Caption: Competing reaction pathways for the allylation of hydroxybenzoic acid.
References
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Stability issues of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- under storage
This technical support center provides guidance on the stability issues of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- during storage. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Oxidation: The presence of the ether linkage and the propenyloxy group makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities. 2. Hygroscopicity: The compound may absorb moisture from the atmosphere, leading to clumping. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a desiccator with a suitable drying agent. 3. Visually inspect the material for any changes before use. |
| Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, GC-MS) | 1. Hydrolysis: The ether linkage can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. 2. Peroxide Formation: Ethers are known to form explosive peroxides over time, especially when exposed to light and air.[1] 3. Polymerization: The propenyl group can potentially undergo polymerization, especially if exposed to heat, light, or catalysts. | 1. Ensure storage containers are clean and free of acidic or basic residues. 2. Store the compound in a tightly sealed, amber-colored vial to protect from light. 3. Regularly test for the presence of peroxides, especially for older samples. 4. Avoid prolonged exposure to elevated temperatures. |
| Inconsistent experimental results | 1. Degradation of stock solutions: The compound may be degrading in solution over time. | 1. Prepare fresh stock solutions for each experiment. 2. If storing solutions, keep them at a low temperature (e.g., 2-8 °C) and protected from light. 3. Perform a quick purity check of the stock solution if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-?
A1: To ensure the long-term stability of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-, it is recommended to store the compound in a cool, dry, and dark place.[1] Specifically:
-
Temperature: Below 30°C (86°F).[1]
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Container: In a tightly sealed, air-impermeable, amber glass vial to protect from light and moisture.[1][2]
-
Location: In a well-ventilated area, away from heat, sparks, and open flames.[1]
Q2: What are the potential degradation pathways for this molecule?
A2: Based on its chemical structure, several degradation pathways are possible:
-
Oxidative Cleavage: The ether linkage and the allylic position of the propenyloxy group are susceptible to oxidation.
-
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions.
-
Peroxide Formation: The ether functionality can form peroxides upon exposure to oxygen and light.[1]
-
Decarboxylation: While benzoic acid itself is relatively stable, decarboxylation can occur under high temperatures.[3]
Q3: How can I test for the presence of peroxides in my sample?
A3: Several methods can be used to test for peroxides in ether-containing compounds. A common qualitative test involves the use of potassium iodide (KI). In the presence of peroxides, the iodide ion is oxidized to iodine, resulting in a yellow to brown color. Commercially available peroxide test strips offer a more quantitative measure.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4][5][6] This method should be capable of separating the intact parent compound from its potential degradation products. Other useful techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of degradation products.
Q5: How should I handle and dispose of this compound?
A5: Handle the compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.[7][8]
Experimental Protocols
Stability-Indicating HPLC Method Development
A general protocol for developing a stability-indicating HPLC method is as follows:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[9][10] The pH of the aqueous phase should be optimized to ensure good peak shape for the acidic compound.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 230-280 nm) is common for benzoic acid derivatives.[4]
-
Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).[5][11][12] The HPLC method must be able to resolve the parent peak from all major degradation product peaks.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.[12]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.[12]
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 366 nm) or a combination of UV and visible light.
After exposure to each stress condition, the samples are diluted and analyzed by the developed HPLC method to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Potential degradation pathways for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-.
Caption: A typical workflow for conducting forced degradation studies.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. justlonghealth.com [justlonghealth.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. eurasianjournals.com [eurasianjournals.com]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. journals.ust.edu [journals.ust.edu]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of Allyloxy-Containing Monomers
Welcome to the technical support center for the polymerization of allyloxy-containing monomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of my allyloxy-containing monomer so slow?
The slow polymerization of allyloxy-containing monomers is a common observation and is primarily due to the electronic properties of the allyl ether group. The double bond in allyl ethers has a high electron density, which makes it less susceptible to attack by free radicals compared to more electron-deficient monomers like acrylates.[1][2] This inherent low reactivity often results in sluggish polymerization rates.
Another significant factor is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the polymer chain and generates a resonance-stabilized and less reactive allylic radical, which is slow to re-initiate polymerization, thus reducing the overall rate.[3]
Q2: I'm getting very low molecular weight polymer or only oligomers. What could be the cause?
The formation of low molecular weight products is a classic issue in the polymerization of allyl monomers. The primary culprit is degradative chain transfer to the monomer, which prematurely terminates growing polymer chains.[3]
Another potential reason could be the choice and concentration of your initiator. Some initiators may not be efficient at initiating the polymerization of these less reactive monomers.[1][2] Insufficient initiator concentration can also lead to a low number of initiated chains, contributing to lower overall polymer yield and molecular weight.
Q3: My polymerization reaction is not initiating at all. What should I check?
If your polymerization fails to initiate, consider the following:
-
Initiator Choice and Purity: Ensure you are using an appropriate initiator for your polymerization method (e.g., free radical, ATRP). The initiator should be pure and not expired. For free-radical polymerization, azo initiators (like AIBN) or peroxides (like BPO) are common, but their effectiveness can vary depending on the specific monomer and reaction conditions.[1][] Some studies suggest that high concentrations of BPO may be necessary for initiation.[1]
-
Inhibitors: Monomers are often shipped with inhibitors to prevent spontaneous polymerization during storage. Ensure that the inhibitor has been effectively removed prior to your experiment.
-
Oxygen Inhibition: For free-radical polymerizations, the presence of oxygen can inhibit the reaction by scavenging radicals.[5] Ensure your reaction setup is properly deoxygenated, for example, by purging with an inert gas like nitrogen or argon.
-
Reaction Temperature: The decomposition of the initiator to generate radicals is temperature-dependent. Ensure your reaction temperature is appropriate for the chosen initiator's half-life.
Q4: What is Radical-Mediated Cyclization (RMC) and how is it different from traditional free-radical polymerization?
Radical-Mediated Cyclization (RMC) is an alternative mechanistic pathway proposed for the polymerization of some allyl ether monomers.[1][2] Unlike the classical free-radical addition (FRA) mechanism that involves the addition of a radical to the double bond, the RMC mechanism involves the following steps:
-
Hydrogen Abstraction: A radical abstracts an allylic hydrogen atom from the monomer.
-
Cyclization: The resulting allylic radical attacks the double bond of another monomer molecule to form a five-membered ring radical.
-
Chain Propagation: This new radical can then propagate the chain.
This mechanism can sometimes lead to the formation of higher molecular weight polymers than would be expected from the FRA pathway, which is often plagued by degradative chain transfer.[2]
Troubleshooting Guide
Issue 1: Low Monomer Conversion
| Potential Cause | Troubleshooting Steps |
| Inefficient Initiator | Select an initiator with a suitable decomposition rate at your reaction temperature. Consider screening different types of initiators (e.g., azo vs. peroxide). For photopolymerization, ensure the photoinitiator's absorption spectrum matches the wavelength of your light source.[1][2] |
| Low Initiator Concentration | Increase the initiator concentration. Allyloxy monomers may require higher initiator concentrations compared to more reactive monomers.[1] |
| Inadequate Reaction Temperature | Optimize the reaction temperature. Higher temperatures can increase the rate of initiator decomposition and propagation. However, excessively high temperatures can also increase side reactions.[6][7] |
| Presence of Oxygen (for free-radical polymerization) | Thoroughly deoxygenate the monomer and solvent by purging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. |
| Inhibitor Not Removed | Ensure complete removal of the inhibitor from the monomer prior to polymerization using an appropriate method (e.g., passing through an inhibitor removal column). |
Issue 2: Low Polymer Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Degradative Chain Transfer | This is an inherent issue with many allyloxy monomers.[3] Consider using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) which can help to suppress chain transfer reactions.[8] Alternatively, copolymerization with a more reactive monomer can be employed. |
| High Initiator Concentration | While a higher initiator concentration can increase conversion, an excessive amount can lead to the formation of many short polymer chains, thus lowering the average molecular weight. Optimize the initiator concentration to balance conversion and molecular weight. |
| Chain Transfer to Solvent | If using a solvent, it may be acting as a chain transfer agent. Consider using a solvent with a lower chain transfer constant or performing the polymerization in bulk.[9] |
| High Reaction Temperature | While higher temperatures can increase the polymerization rate, they can also increase the rate of chain transfer reactions. An optimal temperature needs to be determined experimentally.[6] |
Issue 3: Gelation or Cross-linking
| Potential Cause | Troubleshooting Steps |
| Di- or Multi-functional Monomers | If your monomer has more than one polymerizable group, gelation can occur at higher conversions. To avoid this, stop the reaction at a lower conversion before the gel point is reached. |
| Chain Transfer to Polymer | At high monomer conversions, the growing radical can abstract a hydrogen from a polymer backbone, leading to branching and potential cross-linking. Diluting the reaction mixture can sometimes reduce the likelihood of intermolecular chain transfer to the polymer. |
Experimental Protocols
General Protocol for Free-Radical Polymerization of an Allyloxy-Containing Monomer
This is a general guideline and may require optimization for your specific monomer and desired polymer characteristics.
-
Monomer Purification: Remove the inhibitor from the allyloxy-containing monomer by passing it through a column of activated basic alumina.
-
Reaction Setup:
-
Add the purified monomer to a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer.
-
If using a solvent, add the desired amount of a suitable, deoxygenated solvent.
-
Add the free-radical initiator (e.g., AIBN or BPO). The amount will depend on the desired molecular weight and should be optimized.
-
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the mixture with a stream of inert gas (nitrogen or argon) for 30-60 minutes.
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature.
-
Allow the reaction to proceed for the desired amount of time, with continuous stirring.
-
-
Termination and Isolation:
-
Stop the reaction by rapidly cooling the vessel in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into the non-solvent to remove unreacted monomer and initiator residues.
-
Repeat the dissolution-precipitation cycle 2-3 times.
-
Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Monitoring Polymerization
To effectively troubleshoot and optimize your polymerization, it is crucial to monitor the reaction progress.
-
Monomer Conversion: This can be tracked over time by taking aliquots from the reaction mixture (under inert atmosphere) and analyzing them using techniques such as:
-
In-situ FTIR or Raman Spectroscopy: These techniques can continuously monitor the disappearance of the monomer's vinyl group peak.[10]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can quantify the amount of remaining monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By comparing the integration of monomer vinyl protons to an internal standard or polymer peaks, conversion can be calculated.
-
-
Molecular Weight and Polydispersity: The evolution of molecular weight and polydispersity index (PDI) can be monitored by analyzing the aliquots using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) .
Visualizing Reaction Pathways
Free-Radical Polymerization and Degradative Chain Transfer
References
- 1. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis [mdpi.com]
- 10. mt.com [mt.com]
Technical Support Center: Purification of 4-[2-(allyloxy)ethoxy]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-[2-(allyloxy)ethoxy]benzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my sample of 4-[2-(allyloxy)ethoxy]benzoic acid?
A1: The most common impurities depend on the synthetic route used. Assuming a Williamson ether synthesis from a substituted phenol and an alkyl halide, the primary impurities are likely to be:
-
Unreacted Starting Materials: Such as 4-hydroxybenzoic acid or the corresponding ester, and the 2-(allyloxy)ethyl halide reagent.
-
By-products: Including products from the elimination side reaction of the alkyl halide.
-
Residual Solvents: Solvents used during the synthesis and purification steps, such as Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), or Dichloromethane (DCM).
-
Inorganic Salts: Residual base (e.g., potassium carbonate) or acids used during the workup.
Q2: My purified product shows a low melting point and a broad melting range. What could be the cause?
A2: A low and broad melting point is a classic indicator of impurities. The presence of unreacted starting materials or residual solvents can disrupt the crystal lattice of your final product, leading to this observation. Further purification by recrystallization or column chromatography is recommended.
Q3: I am having trouble removing a persistent oily residue from my solid product. What is it and how can I remove it?
A3: An oily residue could be a low-melting point organic impurity, such as a by-product from the synthesis or residual high-boiling solvents like DMF. If the product is solid, trituration with a solvent in which the desired product is poorly soluble but the impurity is soluble (e.g., cold hexanes or diethyl ether) can be effective. If this fails, column chromatography is the next logical step.
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[1] Using an excessive amount will keep a significant portion of your product dissolved even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[2][3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent is not ideal: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water).
Q5: My column chromatography is not separating the impurities effectively. What can I do?
A5: Poor separation in column chromatography can be addressed by:
-
Optimizing the eluent system: A common mobile phase for similar benzoic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and reduce tailing on the silica gel.[4] You may need to adjust the polarity by varying the ratio of hexane to ethyl acetate.
-
Using the right stationary phase: Silica gel is standard for this type of compound. Ensure you are using the correct mesh size for flash chromatography (typically 230-400 mesh).
-
Not overloading the column: Using too much crude material for the column size will result in poor separation.
Purification Protocols
Recrystallization Protocol
Recrystallization is a primary method for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[2][5]
Materials:
-
Crude 4-[2-(allyloxy)ethoxy]benzoic acid
-
Selected recrystallization solvent (e.g., ethanol/water mixture, isopropanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[1]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
After the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Column Chromatography Protocol
Flash column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[4]
Materials:
-
Crude 4-[2-(allyloxy)ethoxy]benzoic acid
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane:Ethyl Acetate with 1% Acetic Acid)
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, applying gentle pressure to achieve a steady flow.
-
Collect fractions in separate tubes.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4-[2-(allyloxy)ethoxy]benzoic acid.
Data Presentation
Table 1: Potential Impurities and Identification Methods
| Impurity Type | Potential Compounds | Suggested Analytical Method |
| Starting Material | 4-hydroxybenzoic acid | TLC, ¹H NMR, LC-MS |
| 2-(allyloxy)ethyl halide | GC-MS, ¹H NMR | |
| By-product | Alkene from elimination | ¹H NMR, GC-MS |
| Solvent | DMF, THF, EtOAc, Hexane | ¹H NMR, GC-MS |
Table 2: Suggested Purification Parameters
| Purification Method | Stationary Phase / Solvent System | Key Considerations |
| Recrystallization | Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes | Test solubility in small batches to find the optimal solvent system. |
| Column Chromatography | Silica Gel / Hexane:EtOAc + 1% Acetic Acid | Adjust the eluent polarity based on TLC analysis for optimal separation. |
Visual Guides
Caption: A general experimental workflow for the synthesis and purification of 4-[2-(allyloxy)ethoxy]benzoic acid.
References
Technical Support Center: Preventing Premature Polymerization of 4-[2-(2-propenyloxy)ethoxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the premature polymerization of 4-[2-(2-propenyloxy)ethoxy]benzoic acid, a critical aspect for ensuring experimental reproducibility and safety.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the handling and storage of 4-[2-(2-propenyloxy)ethoxy]benzoic acid to prevent unwanted polymerization.
Q1: My vial of 4-[2-(2-propenyloxy)ethoxy]benzoic acid appears viscous or has solidified. What happened?
A1: Increased viscosity or solidification is a strong indicator of premature polymerization. This can be triggered by several factors, including:
-
Inhibitor Depletion: The inhibitor added by the manufacturer may have been consumed over time.
-
Improper Storage: Exposure to elevated temperatures, light, or oxygen (depending on the inhibitor) can accelerate polymerization.
-
Contamination: Impurities, such as metal ions or peroxides, can initiate polymerization.
Q2: How can I prevent premature polymerization during storage?
A2: Proper storage is the first line of defense. Follow these guidelines:
-
Temperature: Store the compound at the recommended temperature, typically refrigerated (2-8 °C). Avoid temperature fluctuations.
-
Light: Store in an amber vial or in a dark location to prevent light-induced polymerization.
-
Atmosphere: For inhibitors that require oxygen to be effective (like MEHQ and hydroquinone), do not store under an inert atmosphere. Ensure the container is not tightly sealed to the point of excluding all air.
-
Inhibitor Monitoring: If the material is stored for an extended period, the inhibitor level should be monitored and replenished if necessary.
Q3: What are the common inhibitors used for this type of compound, and how do they work?
A3: Compounds like 4-[2-(2-propenyloxy)ethoxy]benzoic acid, which contain a polymerizable allyl ether group, are typically stabilized with radical scavengers. Common inhibitors include:
-
Hydroquinone (HQ) and Monomethyl Ether Hydroquinone (MEHQ): These are effective in the presence of oxygen. They work by reacting with peroxy radicals that are formed when an initiating radical reacts with oxygen.[1][2]
-
Phenothiazine (PTZ): This is a highly effective inhibitor that can function even in the absence of oxygen.[3][4][5] It is a powerful radical scavenger.[3]
Q4: I need to heat my reaction mixture containing 4-[2-(2-propenyloxy)ethoxy]benzoic acid. How can I prevent polymerization?
A4: Heating increases the rate of polymerization. Take the following precautions:
-
Use an appropriate inhibitor: Ensure your reaction mixture is adequately inhibited. The choice of inhibitor may depend on the reaction conditions.
-
Minimize reaction time: Do not heat the mixture for longer than necessary.
-
Monitor the reaction: Keep a close watch for any signs of polymerization, such as a sudden increase in viscosity or temperature.
-
Work in a well-ventilated area: In case of a runaway reaction, volatile byproducts may be released.
Q5: Can I remove the inhibitor before my experiment?
A5: Yes, the inhibitor can be removed if it interferes with your downstream application. Common methods for inhibitor removal include:
-
Column chromatography: Passing the compound through a column of alumina or a specialized inhibitor removal resin.
-
Washing with an alkaline solution: This is effective for phenolic inhibitors like HQ and MEHQ, which can be deprotonated and extracted into an aqueous basic solution.
Important Note: Once the inhibitor is removed, the compound is highly susceptible to polymerization and should be used immediately.
Quantitative Data on Inhibitor Effectiveness
The following table summarizes the effectiveness of common inhibitors for acrylic monomers, which are structurally related to the propenyloxy group in 4-[2-(2-propenyloxy)ethoxy]benzoic acid. The data is intended to provide a general guideline.
| Inhibitor | Typical Concentration (ppm) | Mechanism | Oxygen Requirement | Relative Effectiveness |
| MEHQ (Monomethyl Ether Hydroquinone) | 10 - 1000 | Radical Scavenger | Required[6] | Moderate |
| HQ (Hydroquinone) | 100 - 1000 | Radical Scavenger | Required[1][2] | Moderate to High |
| PTZ (Phenothiazine) | 10 - 500 | Radical Scavenger | Not required[4][5] | High[7] |
Note: The optimal inhibitor and its concentration depend on the specific application, storage conditions, and the purity of the monomer.
Experimental Protocols
Protocol 1: Monitoring Inhibitor Concentration via UV-Vis Spectroscopy
-
Prepare a calibration curve:
-
Prepare a series of standard solutions of the inhibitor (e.g., MEHQ) in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the inhibitor.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
Dissolve a known weight of your 4-[2-(2-propenyloxy)ethoxy]benzoic acid sample in the same solvent.
-
-
Measurement:
-
Measure the absorbance of the sample solution at the λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the inhibitor in your sample.
-
Protocol 2: Removal of Phenolic Inhibitors (HQ and MEHQ)
-
Dissolution: Dissolve the 4-[2-(2-propenyloxy)ethoxy]benzoic acid in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide solution three times. This will extract the phenolic inhibitor into the aqueous phase.
-
Washing: Wash the organic layer with brine (saturated sodium chloride solution) to remove any residual sodium hydroxide.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Immediate Use: The inhibitor-free product should be used immediately to prevent polymerization.
Mandatory Visualizations
Logical Troubleshooting Workflow for Premature Polymerization
Caption: Troubleshooting workflow for premature polymerization.
Signaling Pathway of Radical Polymerization Inhibition
Caption: Mechanism of radical polymerization and its inhibition.
References
Technical Support Center: Synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful scale-up of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid, presented in a question-and-answer format.
Question: The Williamson ether synthesis (Step 1) is showing low or no conversion of the starting material, ethyl 4-hydroxybenzoate. What are the potential causes and solutions?
Answer:
Low or no conversion in the Williamson ether synthesis is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, which is a potent nucleophile. If the base is not strong enough or is of poor quality, the deprotonation will be incomplete.
-
Solution: Ensure the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). If using NaH, ensure it is fresh and handled under anhydrous conditions to prevent deactivation. When using potassium carbonate, ensure it is finely powdered and thoroughly dried before use.
-
-
Poor Quality of the Alkylating Agent: The 2-(allyloxy)ethyl halide (chloride or bromide) may be impure or degraded.
-
Solution: Verify the purity of the alkylating agent by techniques such as NMR or GC-MS. If necessary, purify the reagent by distillation before use.
-
-
Inappropriate Solvent: The choice of solvent is crucial for the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Ensure the solvent is anhydrous, as water will quench the phenoxide.
-
-
Reaction Temperature is Too Low: While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish reaction.
-
Solution: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[1] If the reaction is slow, a gradual increase in temperature may be beneficial. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.
-
-
Steric Hindrance: While less of a concern with a primary alkyl halide, significant steric bulk on either the phenoxide or the alkylating agent can hinder the SN2 reaction.[1][2]
-
Solution: In this specific synthesis, steric hindrance is not a major expected issue. However, if side reactions are prevalent, consider using a less sterically demanding base.
-
Question: The hydrolysis of ethyl 4-[2-(allyloxy)ethoxy]benzoate (Step 2) is incomplete, or the product is difficult to isolate. What are the troubleshooting steps?
Answer:
Incomplete hydrolysis or difficult product isolation can often be resolved by optimizing the reaction and work-up conditions.
-
Insufficient Hydrolysis: The ester may be resistant to hydrolysis under the current conditions.
-
Solution: Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). Using a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous basic solution, facilitating hydrolysis. Heating the reaction mixture under reflux is also a common practice to drive the reaction to completion.
-
-
Product Precipitation Issues: The desired carboxylic acid should precipitate upon acidification of the reaction mixture. If it does not, it may be due to insufficient acidification or the product remaining dissolved in the solvent.
-
Solution: Ensure the pH of the solution is sufficiently acidic (typically pH 2-3) by adding a strong acid like HCl. If the product is still soluble, it may be necessary to remove any organic co-solvents (e.g., methanol or ethanol) under reduced pressure before acidification. Cooling the acidified solution in an ice bath can also promote crystallization.
-
-
Impure Product: The isolated product may be contaminated with unreacted starting material or byproducts.
-
Solution: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-[2-(allyloxy)ethoxy]benzoic acid?
A1: The most common and efficient route is a two-step process. The first step is a Williamson ether synthesis, which involves the reaction of an ethyl 4-hydroxybenzoate with a 2-(allyloxy)ethyl halide (e.g., 2-(allyloxy)ethyl chloride or bromide) in the presence of a base. The second step is the hydrolysis of the resulting ester to the final carboxylic acid.
Q2: What are the potential side reactions during the Williamson ether synthesis step?
A2: The primary side reaction is the elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[1] However, since 2-(allyloxy)ethyl halide is a primary halide, this is less of a concern. Another potential side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[4] This is generally a minor product when using polar aprotic solvents.
Q3: How can I monitor the progress of the reactions?
A3: Both the Williamson ether synthesis and the hydrolysis step can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Allyl-containing compounds can be lachrymatory and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are highly flammable and reactive with water, requiring careful handling under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following tables summarize key quantitative data for the synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid.
Table 1: Reaction Parameters for Williamson Ether Synthesis (Step 1)
| Parameter | Recommended Value | Notes |
| Starting Material | Ethyl 4-hydroxybenzoate | |
| Alkylating Agent | 2-(allyloxy)ethyl chloride or bromide | 1.1 - 1.5 equivalents |
| Base | K₂CO₃ or NaH | 2 - 3 equivalents (for K₂CO₃), 1.1 - 1.2 equivalents (for NaH) |
| Solvent | Anhydrous DMF or Acetonitrile | |
| Temperature | 60 - 80 °C | |
| Reaction Time | 4 - 12 hours | Monitor by TLC/HPLC |
| Typical Yield | 85 - 95% |
Table 2: Reaction Parameters for Ester Hydrolysis (Step 2)
| Parameter | Recommended Value | Notes |
| Starting Material | Ethyl 4-[2-(allyloxy)ethoxy]benzoate | |
| Base | NaOH or KOH | 2 - 5 equivalents |
| Solvent | Ethanol/Water or Methanol/Water (e.g., 1:1 v/v) | |
| Temperature | Reflux (approx. 80-100 °C) | |
| Reaction Time | 2 - 6 hours | Monitor by TLC/HPLC |
| Typical Yield | >90% |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-[2-(allyloxy)ethoxy]benzoate
-
To a stirred solution of ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).
-
Heat the mixture to 70°C.
-
Slowly add 2-(allyloxy)ethyl chloride (1.2 equivalents) to the reaction mixture.
-
Maintain the reaction at 70°C and monitor its progress by TLC.
-
After completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid
-
Dissolve the crude ethyl 4-[2-(allyloxy)ethoxy]benzoate from Step 1 in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (3 equivalents) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Recrystallize from a suitable solvent system if further purification is required.
Mandatory Visualizations
Signaling Pathway: Synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid
References
Validation & Comparative
A Comparative Guide to Functional Monomers for Biomedical Applications: 4-[2-(2-propenyloxy)ethoxy]benzoic acid vs. Standard Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional monomer 4-[2-(2-propenyloxy)ethoxy]benzoic acid with other commonly used functional monomers in the field of biomedical research and drug development. The performance and properties of polymers derived from these monomers are evaluated with a focus on applications in drug delivery systems.
Introduction to Functional Monomers
Functional monomers are the essential building blocks of advanced polymers used in biomedical applications. These molecules possess specific chemical groups that impart desired functionalities to the final polymer, such as stimuli-responsiveness, biocompatibility, and drug-conjugation capabilities. The choice of functional monomer is critical in designing polymeric drug delivery systems, as it directly influences properties like drug loading efficiency, release kinetics, and cellular interaction.
This guide focuses on 4-[2-(2-propenyloxy)ethoxy]benzoic acid, a molecule with a unique combination of a polymerizable propenyloxy group, a flexible hydrophilic ethoxy spacer, and a pH-sensitive benzoic acid moiety. Its performance is compared against established functional monomers: Methacrylic Acid (MAA), Acrylic Acid (AA), 2-Hydroxyethyl Methacrylate (HEMA), and N-vinylpyrrolidone (NVP).
Monomer Profiles and Comparative Data
The selection of a monomer dictates the physicochemical properties of the resulting polymer. Below is a comparison of the key attributes of 4-[2-(2-propenyloxy)ethoxy]benzoic acid and its alternatives.
Monomer Structures
-
4-[2-(2-propenyloxy)ethoxy]benzoic acid: Features a terminal allyl ether for polymerization, a benzoic acid for pH-responsive behavior and aromatic interactions, and an ethoxy spacer for flexibility.
-
Methacrylic Acid (MAA) & Acrylic Acid (AA): Simple unsaturated carboxylic acids that are widely used to create pH-sensitive hydrogels.[1][2] The key difference is the presence of a methyl group in MAA.[1]
-
2-Hydroxyethyl Methacrylate (HEMA): A neutral, hydrophilic monomer containing a hydroxyl group, making it a cornerstone for hydrogel-based biomedical devices, including contact lenses and drug delivery systems.[3][4]
-
N-vinylpyrrolidone (NVP): The precursor to Polyvinylpyrrolidone (PVP), a highly biocompatible and water-soluble polymer extensively used as a carrier in pharmaceutical formulations.[5][6][7]
Table 1: General Properties of Functional Monomers
| Property | 4-[2-(2-propenyloxy)ethoxy]benzoic acid | Methacrylic Acid (MAA) | Acrylic Acid (AA) | 2-Hydroxyethyl Methacrylate (HEMA) | N-vinylpyrrolidone (NVP) |
| Molar Mass ( g/mol ) | 222.24 | 86.09 | 72.06 | 130.14 | 111.14 |
| Key Functional Group(s) | Carboxylic Acid, Ether, Alkene | Carboxylic Acid, Alkene | Carboxylic Acid, Alkene | Hydroxyl, Ester, Alkene | Amide (Lactam), Alkene |
| pKa | ~4.2 (aromatic acid) | 4.65[8] | 4.25[8] | N/A | N/A |
| Polymer Functionality | pH-Responsive, Hydrophilic/Hydrophobic balance | pH-Responsive, Hydrophilic | pH-Responsive, Hydrophilic | Hydrophilic, Biocompatible | Hydrophilic, Biocompatible, Low Toxicity[5][9] |
| Primary Use in Biomedicine | pH-triggered drug delivery, smart polymers | pH-sensitive drug carriers, dental adhesives[8] | Superabsorbent polymers, coatings[2] | Hydrogels, contact lenses, drug carriers[3][4] | Plasma substitute, drug solubilizer, binder[5][6] |
Table 2: Polymer Performance Characteristics
| Characteristic | Poly(4-[...]) (Expected) | Poly(MAA) / Poly(AA) | Poly(HEMA) | Poly(NVP) / PVP |
| Biocompatibility | Good (Benzoic acid is a natural metabolite)[10] | Good | Excellent[3] | Excellent[5][9] |
| Stimuli-Response | pH-sensitive (Carboxyl group) | pH-sensitive (Carboxyl group) | Generally neutral, can be made responsive | Neutral, forms complexes[11] |
| Drug Loading Mechanism | Ionic interaction, Hydrogen bonding, Hydrophobic interaction | Ionic interaction, Hydrogen bonding | Hydrogen bonding, Entrapment | Complexation, Hydrogen bonding, Entrapment[11] |
| Tg of Homopolymer (°C) | Varies | 228 (MAA)[8], 106 (AA)[8] | ~86-109 | ~175 |
| Water Solubility | pH-dependent | pH-dependent | Polymer is insoluble (hydrogel) | Soluble[9] |
| Key Advantage | Tunable properties from multiple functional groups | Simple, well-understood pH-responsiveness | High water absorption, biocompatibility[3] | Excellent safety profile, versatile applications[6][7] |
| Key Limitation | Complex synthesis, less studied | Lower Tg for P(AA) can mean softer polymers[8] | Potential for hydrolysis, interaction with other monomers[12][13] | Can be difficult to crosslink into stable hydrogels |
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are necessary. The following sections detail the methodologies for synthesizing and characterizing polymers from these monomers for a drug delivery application.
Protocol 1: Polymer Synthesis via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
-
Monomer Preparation: Dissolve the functional monomer (e.g., 4-[2-(2-propenyloxy)ethoxy]benzoic acid, HEMA, etc.), RAFT agent (e.g., CTA), and initiator (e.g., ACVA) in a suitable solvent (e.g., dioxane or DMF) in a Schlenk flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for a specified time (e.g., 24 hours).
-
Termination & Purification: Stop the reaction by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold diethyl ether).
-
Drying: Collect the polymer by filtration or centrifugation and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Drug Loading into Polymeric Nanoparticles
This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), into self-assembled polymeric nanoparticles.
-
Nanoparticle Formation: Dissolve the synthesized polymer in a suitable solvent (e.g., DMF). Add this solution dropwise into a vigorously stirred aqueous solution (e.g., deionized water or PBS) to induce self-assembly into nanoparticles via nanoprecipitation.
-
Drug Incubation: Prepare a stock solution of Doxorubicin. Add the DOX solution to the nanoparticle suspension.
-
Equilibration: Stir the mixture at room temperature for 24 hours in the dark to allow for efficient drug encapsulation.
-
Purification: Remove the unloaded, free drug by dialysis (MWCO 3.5 kDa) against deionized water for 48 hours, with frequent water changes.[14]
-
Quantification: To determine the amount of encapsulated drug, lyse the nanoparticles with a suitable solvent (e.g., DMF) and measure the DOX concentration using a UV-Vis spectrophotometer or fluorescence plate reader.
-
Calculation:
-
Drug Loading Content (DLC %) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE %) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This experiment evaluates the release of an encapsulated drug from pH-sensitive nanoparticles at physiological pH (7.4) and endosomal pH (5.0).
-
Sample Preparation: Place a known amount of drug-loaded nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).
-
Release Medium: Submerge the dialysis bag into a larger container with a known volume of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.0).
-
Incubation: Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Quantify the amount of DOX in the collected aliquots using a UV-Vis spectrophotometer or fluorescence plate reader.
-
Data Plotting: Plot the cumulative drug release percentage as a function of time for each pH condition.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the comparison of these functional monomers.
Caption: Experimental workflow from polymer synthesis to in vitro testing.
Caption: Relationship between monomer structure and polymer properties.
Caption: Mechanism of pH-responsive drug release for acidic monomers.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Acrylic Acid & Methacrylic Acid: Applications | Market Insights [chemicalsunited.com]
- 3. Silcare Private Label | 2-Hydroxyethyl Methacrylate (HEMA) â properties and applications [privatelabel.silcare.com]
- 4. nbinno.com [nbinno.com]
- 5. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. gantrade.com [gantrade.com]
- 9. euacademic.org [euacademic.org]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. HEMA inhibits interfacial nano-layering of the functional monomer MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of 4-[2-(allyloxy)ethoxy]benzoic acid by High-Performance Liquid Chromatography
For researchers and professionals in drug development, ensuring the purity of chemical compounds is a critical step that underpins the reliability and reproducibility of scientific results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-[2-(allyloxy)ethoxy]benzoic acid. It includes a detailed experimental protocol for a robust HPLC method, a summary of comparative data, and workflows for implementation in a laboratory setting.
Introduction to Purity Validation
The compound 4-[2-(allyloxy)ethoxy]benzoic acid possesses a structure amenable to various chemical modifications, making it a valuable intermediate in synthetic chemistry and materials science. The presence of impurities, even in trace amounts, can significantly alter the compound's chemical and biological properties, leading to inconsistent experimental outcomes. Therefore, rigorous purity assessment is mandatory.
High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide outlines a specific HPLC method and compares its performance characteristics against other common analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Proposed HPLC Method for Purity Determination
This section details a reverse-phase HPLC (RP-HPLC) method developed for the analysis of 4-[2-(allyloxy)ethoxy]benzoic acid. The method is designed to separate the main compound from potential impurities, such as starting materials (e.g., 4-hydroxybenzoic acid) and by-products from synthesis.
Experimental Protocol: HPLC Analysis
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column : Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution :
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm (based on the chromophore of the benzoic acid moiety).
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve a precisely weighed amount of 4-[2-(allyloxy)ethoxy]benzoic acid in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Validation
The following diagram illustrates the general workflow for determining the purity of a sample using the described HPLC method.
Caption: Experimental workflow for HPLC purity analysis.
Method Validation Protocol
To ensure the HPLC method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the purity testing of 4-[2-(allyloxy)ethoxy]benzoic acid.
Key Validation Parameters
The validation process involves assessing several key parameters:[4][5]
-
Specificity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This is typically demonstrated by analyzing a placebo (all components except the analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of the main compound.
-
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[4] This is confirmed by preparing a series of at least five standard solutions at different concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
Accuracy : The closeness of the test results obtained by the method to the true value. Accuracy is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[6] It is reported as the percent recovery of the known amount of added analyte.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Analysis of replicate samples under the same operating conditions over a short interval of time.[6]
-
Intermediate Precision : Analysis conducted on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[1]
Caption: Core parameters for HPLC method validation.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other methods can provide complementary information or may be more suitable in specific contexts. The table below compares the proposed HPLC method with NMR and GC-MS for purity validation.
| Feature | HPLC-UV | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a stationary and mobile phase. | Nuclear spin transitions in a magnetic field. | Separation based on volatility, followed by mass-to-charge ratio detection.[2] |
| Primary Use | Quantitative purity determination and impurity profiling. | Structural elucidation and confirmation, quantitative analysis (qNMR). | Identification and quantification of volatile and semi-volatile compounds.[2] |
| Specificity | High; based on retention time and UV spectrum. | High; provides detailed structural information. | Very high; based on retention time and mass fragmentation pattern. |
| Sensitivity | High (µg/mL to ng/mL range). | Moderate to low; requires mg quantities for good signal-to-noise. | Very high (pg/mL range for targeted analysis). |
| Sample Throughput | High; automated systems can run many samples sequentially. | Moderate; sample preparation is simple, but acquisition can be longer. | High; suitable for automation. |
| Quantitation | Excellent; highly precise and accurate with proper validation. | Good with an internal standard (qNMR), but can be less precise than HPLC. | Excellent; highly sensitive and accurate, especially with isotopically labeled standards. |
| Limitations | Requires a chromophore for UV detection. Compound must be soluble in the mobile phase. | Less sensitive for minor impurities. Complex spectra can be difficult to interpret. | Compound must be volatile and thermally stable, or require derivatization. |
| Typical Cost | Moderate initial investment, moderate running costs. | High initial investment, lower running costs. | Moderate to high initial investment, moderate running costs. |
Conclusion
For the routine quality control and purity validation of 4-[2-(allyloxy)ethoxy]benzoic acid, the proposed HPLC method offers an excellent balance of specificity, sensitivity, and quantitative accuracy. Its high throughput and robustness make it ideal for analyzing multiple batches in a drug development or manufacturing environment. While techniques like NMR provide invaluable structural confirmation and GC-MS offers superior sensitivity for volatile impurities, HPLC remains the gold standard for precise quantitative purity assessment of non-volatile organic compounds. A comprehensive analytical strategy should leverage these techniques complementarily to ensure the highest level of product quality and scientific integrity.
References
- 1. actascientific.com [actascientific.com]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
Performance of Benzoic Acid-Derived Polymers in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy and patient compliance. Polymers derived from monomers containing benzoic acid moieties, such as 4-[2-(2-propenyloxy)ethoxy]benzoic acid, offer a versatile platform for creating drug carriers with tunable properties. This guide provides a comparative overview of the performance of such polymers, drawing on data from analogous systems to highlight key performance indicators, experimental methodologies, and potential alternatives.
Performance Comparison of Benzoic Acid-Containing Polymers
While specific quantitative data for polymers derived directly from 4-[2-(2-propenyloxy)ethoxy]benzoic acid is limited in publicly available literature, we can infer performance characteristics by examining polymers with similar structural features, such as those containing acrylate/methacrylate backbones and pendant benzoic acid groups. The presence of the ether linkage and the carboxylic acid group in the monomer suggests that the resulting polymer will exhibit a balance of hydrophilicity and hydrophobicity, influencing its drug loading and release properties.
The following table summarizes the performance of various polymers containing benzoic acid derivatives, which can serve as a benchmark for evaluating polymers of 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
| Polymer System | Monomer(s) | Key Performance Characteristics | Relevant Findings |
| Poly(N-isopropylacrylamide) (PNIPA) Hydrogels | N-isopropylacrylamide, cross-linker | Thermo-responsive drug release | The release of benzoic acid was found to be dependent on the cross-linking density and temperature, showcasing diffusion-controlled release patterns.[1] |
| Poly(methacryloyloxy-o-benzoic acid) (PMAOB) | Methacryloyloxy-o-benzoic acid | pH-responsive drug release, carrier for cationic drugs | Forms water-insoluble complexes with cationic drugs like propranolol and labetalol, with release controlled by tablet erosion at different pH values. |
| Polystyrene-block-poly(vinylbenzoic acid) (PSt-b-P4VBA) | Styrene, 4-vinylbenzoic acid | Self-assembly into micelles, potential for targeted delivery | Diblock copolymers can self-assemble, and the benzoic acid block provides functionality for drug conjugation or pH-responsive behavior.[2] |
| Poly(lactic-co-glycolic acid) (PLGA) Microparticles | Lactic acid, Glycolic acid | Biodegradable, sustained release | Used to encapsulate benzoic acid, demonstrating controlled and sustained release, which is beneficial for antimicrobial and antioxidant applications.[3] |
| Poly(MPC-co-methacrylic acid) (rPMA) | 2-methacryloyloxyethyl phosphorylcholine (MPC), methacrylic acid | Biocompatible, hydrogel formation | Spontaneously forms hydrogels with good biocompatibility, although the presence of carboxylic acid groups can increase hemolytic activity if not properly formulated.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of polymer performance. Below are methodologies for key experiments in the evaluation of drug delivery systems based on benzoic acid-containing polymers.
In Vitro Drug Release Study: Dialysis Method
This method is widely used to assess the release kinetics of a drug from a polymer carrier into a release medium.[5][6][7][8]
Objective: To determine the rate and extent of drug release from polymer nanoparticles or hydrogels over time.
Materials:
-
Drug-loaded polymer nanoparticles/hydrogel
-
Dialysis tubing (e.g., Spectra/Por® 3 with a molecular weight cut-off of 3.5 kDa)[7]
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[5][7]
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator (37 °C)
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Accurately weigh or measure a specific amount of the drug-loaded polymer formulation.
-
Disperse the formulation in a small, known volume of the release medium.
-
Transfer the dispersion into a pre-soaked dialysis bag and securely clip both ends.
-
Immerse the dialysis bag in a larger, known volume of the release medium in a beaker or vessel.
-
Place the vessel on a magnetic stirrer in a water bath set to 37 °C, and stir at a constant rate (e.g., 75 rpm).[7]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Biocompatibility Assessment: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Objective: To evaluate the potential toxicity of the polymer by measuring its effect on the viability of a cell line.
Materials:
-
Polymer sample (e.g., as a film, extract, or nanoparticles)
-
Mammalian cell line (e.g., L929 fibroblasts, HeLa cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare different concentrations of the polymer sample. If it is a solid film, an extract can be prepared by incubating the polymer in the cell culture medium for a specific period.
-
Remove the old medium from the cells and add the medium containing different concentrations of the polymer sample. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with fresh medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium containing the polymer and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the negative control.
Biocompatibility Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[12][13]
Objective: To quantify cell membrane damage and cytotoxicity caused by the polymer.
Materials:
-
Polymer sample
-
Mammalian cell line
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed and treat the cells with the polymer sample as described in the MTT assay protocol. Include controls for spontaneous LDH release (negative control) and maximum LDH release (positive control, treated with a lysis buffer).
-
After the incubation period, collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit's instructions.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the samples relative to the controls.
Mandatory Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
- 1. Release kinetics of benzoic acid and its sodium salt from a series of poly(N-isopropylacrylamide) matrices with various percentage crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatibility and drug release behavior of spontaneously formed phospholipid polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of different synthesis routes for ethoxybenzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthesis routes for 2-ethoxybenzoic acid, 3-ethoxybenzoic acid, and 4-ethoxybenzoic acid, crucial intermediates in the pharmaceutical and chemical industries. The following sections detail common synthetic methodologies, supported by experimental data and protocols, to aid researchers in selecting the most suitable route for their specific applications.
Introduction
Ethoxybenzoic acids are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and materials. Their utility stems from the presence of both a carboxylic acid and an ethoxy group, which allows for diverse chemical modifications. This guide focuses on the comparative analysis of the primary synthesis routes for the ortho, meta, and para isomers of ethoxybenzoic acid, with a particular emphasis on the widely applicable Williamson ether synthesis.
Comparative Analysis of Synthesis Routes
The synthesis of ethoxybenzoic acids can be broadly categorized into two main approaches: the etherification of the corresponding hydroxybenzoic acids (Williamson ether synthesis) and other methods that construct the molecule through different bond formations.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of ethoxybenzoic acids, it involves the deprotonation of a hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate. This method is generally applicable to all three isomers.
Logical Workflow for Williamson Ether Synthesis:
Caption: General workflow of the Williamson ether synthesis for ethoxybenzoic acids.
Synthesis of 2-Ethoxybenzoic Acid
Several routes have been reported for the synthesis of 2-ethoxybenzoic acid, offering a range of yields and reaction conditions.
Route 1: Williamson Ether Synthesis from Salicylic Acid
This is a direct and common method for preparing 2-ethoxybenzoic acid.
Experimental Protocol:
-
In a reaction vessel, dissolve salicylic acid in a suitable solvent such as acetone.
-
Add a base, typically potassium hydroxide (KOH), to the solution and stir at room temperature to form the potassium salicylate salt.
-
Introduce an ethylating agent, such as bromoethane, dropwise to the mixture.
-
Heat the reaction mixture to reflux for a period of 9 to 15 hours.
-
After reflux, recover the solvent under reduced pressure.
-
Add water and a strong base (e.g., NaOH solution) and reflux for another 2 to 4 hours to hydrolyze any ester byproducts.
-
Cool the mixture to room temperature and acidify with a suitable acid, such as glacial acetic acid, to a pH of 3-4.
-
Cool the solution to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.[1]
Route 2: From Ethyl o-Ethoxybenzoate
This method involves the hydrolysis of the corresponding ester.
Experimental Protocol:
-
To a stirred solution of ethyl 2-ethoxybenzoate in dimethyl sulfoxide (DMSO), add potassium tert-butoxide in portions.
-
Heat the reaction mixture to 70°C and maintain this temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 10°C and pour it into ice water.
-
Acidify the mixture with 5% dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with distilled water, and recrystallize from hexane to obtain pure 2-ethoxybenzoic acid.[2]
Route 3: From Methyl Salicylate and Diethyl Sulfate
This industrial-scale synthesis offers high yields.
Experimental Protocol:
-
In a large reaction kettle, add 95% ethanol and cool the vessel.
-
Add solid potassium hydroxide (KOH) in batches while stirring.
-
Add methyl salicylate dropwise, maintaining the temperature at approximately 15°C.
-
After the addition of methyl salicylate, add diethyl sulfate dropwise, again keeping the temperature at 15°C. The reaction is typically continued for about 6 hours.
-
Monitor the pH and add more KOH if it drops below 11.
-
After the initial reaction, filter to remove solids and distill the filtrate to recover ethanol.
-
The resulting oil is then hydrolyzed by heating with sodium hydroxide solution at 65°C for 6 hours.
-
After cooling, the solution is acidified with hydrochloric acid to a pH of 4.5 to precipitate the product.
-
The organic layer is separated, washed with water, and the product is purified by distillation under reduced pressure.[2]
Route 4: Copper-Catalyzed Ethoxylation with a Directing Group
This method utilizes a directing group to achieve ortho-selective ethoxylation.
Experimental Protocol:
-
A mixture of an aromatic amido pyridine-1-oxide, cuprous chloride, and an organic solvent is stirred at room temperature for 25-35 minutes.
-
Potassium carbonate is added, and the reaction temperature is raised to 125-135°C for 10-15 hours.
-
The ethoxylated intermediate is then isolated via extraction and chromatography.
-
The directing group is removed by alkaline hydrolysis with NaOH in ethanol at 80°C for 8 hours, followed by acidification to yield 2-ethoxybenzoic acid.[3]
Quantitative Data for 2-Ethoxybenzoic Acid Synthesis:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylic Acid | KOH, Bromoethane, NaOH | Acetone, Water | Reflux | 9-15 (etherification), 2-4 (hydrolysis) | High (not specified) | [1] |
| Ethyl o-ethoxybenzoate | Potassium tert-butoxide | DMSO | 70 | 2 | 80 | [2] |
| Methyl Salicylate | KOH, Diethyl Sulfate, NaOH | Ethanol, Water | 15 (etherification), 65 (hydrolysis) | 6 (etherification), 6 (hydrolysis) | 98.31 | [2] |
| Benzoylamino pyridine-1-oxide | CuCl, K₂CO₃, EtOH, NaOH | Pyridine, Ethanol | 130 (ethoxylation), 80 (hydrolysis) | 12 (ethoxylation), 8 (hydrolysis) | 80 (hydrolysis step) | [3] |
Synthesis of 3-Ethoxybenzoic Acid
The synthesis of 3-ethoxybenzoic acid is less commonly detailed in readily available literature compared to its isomers. The most logical and practical approach is the Williamson ether synthesis starting from 3-hydroxybenzoic acid.
Route 1: Williamson Ether Synthesis from 3-Hydroxybenzoic Acid (Proposed)
While a specific detailed protocol was not found in the initial search, a standard Williamson ether synthesis procedure can be adapted. A two-step process involving esterification followed by etherification and subsequent hydrolysis is also a viable strategy to avoid side reactions with the carboxylic acid group.[4]
Proposed Experimental Protocol (Two-Step):
-
Esterification: React 3-hydroxybenzoic acid with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated H₂SO₄) and heat to reflux for several hours to form the corresponding ester.
-
Etherification: The resulting hydroxybenzoate ester is then subjected to Williamson ether synthesis conditions. Dissolve the ester in a suitable solvent like acetone or DMF, add a base such as potassium carbonate, and then add an ethylating agent like ethyl iodide or diethyl sulfate. Heat the mixture to reflux for 6-8 hours.
-
Hydrolysis: The crude 3-ethoxybenzoate ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., 10% aq. KOH in methanol), followed by acidification with a mineral acid (e.g., dilute HCl) to precipitate the 3-ethoxybenzoic acid.[4]
Logical Workflow for the Two-Step Synthesis of 3-Ethoxybenzoic Acid:
Caption: Two-step synthesis of 3-ethoxybenzoic acid via esterification and etherification.
Quantitative Data for 3-Ethoxybenzoic Acid Synthesis:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxybenzoic Acid (via ester) | 1. MeOH, H₂SO₄ 2. Alkyl halide, K₂CO₃ 3. aq. KOH, HCl | Acetone (for etherification) | Reflux | 8 (esterification), 6-8 (etherification) | Quantitative (hydrolysis) | [4] |
Synthesis of 4-Ethoxybenzoic Acid
The most prevalent method for synthesizing 4-ethoxybenzoic acid is the Williamson ether synthesis, starting from the readily available 4-hydroxybenzoic acid.
Route 1: Williamson Ether Synthesis from 4-Hydroxybenzoic Acid
This method is analogous to the synthesis of the 2-isomer from salicylic acid.
Experimental Protocol:
-
Dissolve 4-hydroxybenzoic acid in a suitable solvent, such as aqueous sodium hydroxide, to form the sodium salt.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the solution.
-
Heat the reaction mixture, for example, in a hot water bath at 90-100°C, for 30-40 minutes to facilitate the etherification.
-
After cooling, acidify the reaction mixture with a strong acid like 6M HCl to precipitate the crude product.
-
The crude product can be purified by extraction with a suitable organic solvent (e.g., diethyl ether) followed by washing and subsequent recrystallization from hot water.
A "green" approach to a similar Williamson synthesis has been developed using a surfactant as a catalyst in an aqueous medium, which avoids the use of organic solvents.[5]
Quantitative Data for 4-Ethoxybenzoic Acid Synthesis:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzoic Acid | NaOH, Ethylating Agent | Water/Organic Solvent | 90-100 | 0.5-1 | Not specified | General Protocol |
| 4-Hydroxybenzoic Acid | Benzyl chloride, Surfactant | Water | Not specified | Not specified | Good (Implied) | [5] |
Conclusion
The synthesis of ethoxybenzoic acids can be achieved through several routes, with the Williamson ether synthesis being the most versatile and commonly employed method for all three isomers. For 2-ethoxybenzoic acid, multiple high-yielding methods are available, including a particularly efficient industrial process starting from methyl salicylate and diethyl sulfate. The synthesis of 4-ethoxybenzoic acid is straightforward via the Williamson etherification of 4-hydroxybenzoic acid. The synthesis of 3-ethoxybenzoic acid is less documented but can be reasonably achieved through a two-step esterification-etherification-hydrolysis sequence starting from 3-hydroxybenzoic acid. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired scale, and acceptable reaction conditions and yields.
References
Cross-Validation of Analytical Data for 4-[2-(allyloxy)ethoxy]benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for 4-[2-(allyloxy)ethoxy]benzoic acid and its relevant alternatives. The information presented herein is intended to assist researchers and drug development professionals in selecting appropriate analytical methodologies for the characterization and quantification of this class of compounds. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for key analytical techniques are provided.
Introduction to 4-[2-(allyloxy)ethoxy]benzoic acid
4-[2-(allyloxy)ethoxy]benzoic acid is a carboxylic acid derivative featuring both an allyl ether and an ethyl ether linkage. This unique structure lends itself to potential applications in polymer chemistry, materials science, and as a building block in the synthesis of more complex molecules, including liquid crystals and pharmacologically active compounds. Accurate and reliable analytical methods are crucial for its characterization, quality control, and for studying its behavior in various applications.
Comparative Analytical Data
Table 1: Comparison of Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (cm-1) | Mass Spec (m/z) |
| 4-(allyloxy)benzoic acid | 7.88 (d, 2H), 7.03 (d, 2H), 6.00-6.09 (m, 1H), 5.40 (dq, 1H), 5.28 (dq, 1H), 4.64 (dt, 2H)[1] | 166.9, 161.7, 133.2, 131.3, 123.1, 117.8, 114.4, 68.4[1] | 1692, 1677, 1666 (C=O), 1427, 1320, 1249, 1173, 1128, 1106, 1018, 999, 949, 928, 849, 769[1] | Not readily available |
| 4-Ethoxybenzoic acid | 1H NMR data available[2] | Data not readily available | Data available from various sources | [M-H]- available[3] |
| 4-(2-methoxyethoxy)benzoic acid | Data not readily available | Data not readily available | Data not readily available | Molecular Weight: 196.2[3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following sections describe the general procedures for the synthesis and analysis of alkoxybenzoic acids.
Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for preparing ethers, including the alkoxybenzoic acids discussed in this guide. The general procedure involves the reaction of a phenoxide with an alkyl halide.
General Protocol:
-
Deprotonation of the Phenol: A substituted phenol (e.g., 4-hydroxybenzoic acid) is deprotonated using a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent (e.g., DMF, acetone) to form the corresponding phenoxide.
-
Nucleophilic Substitution: The alkyl halide (e.g., allyl bromide or 2-bromoethoxy)ethane) is added to the reaction mixture. The phenoxide ion acts as a nucleophile and displaces the halide in an SN2 reaction to form the ether linkage.
-
Work-up and Purification: The reaction mixture is typically worked up by extraction and washing. The final product is then purified by recrystallization or column chromatography.
Analytical Techniques
HPLC is a versatile technique for the separation, identification, and quantification of benzoic acid derivatives.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile will depend on the specific compounds being separated.
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the benzoic acid derivatives (typically around 230-280 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
References
A Comparative Guide: 4-[2-(2-propenyloxy)ethoxy]benzoic acid vs. Methacryloyl-based Monomers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug delivery, the choice of monomer is a critical determinant of the final properties and performance of polymeric carriers. This guide provides a comparative overview of 4-[2-(2-propenyloxy)ethoxy]benzoic acid and commonly employed methacryloyl-based monomers, offering insights into their chemical characteristics, polymerization behavior, biocompatibility, and drug release profiles. While extensive data exists for methacryloyl-based monomers, information on 4-[2-(2-propenyloxy)ethoxy]benzoic acid is limited. This guide synthesizes available information and provides theoretical considerations for a comprehensive comparison.
Section 1: Monomer Properties and Polymerization Kinetics
The chemical structure of a monomer dictates its polymerization kinetics and the ultimate characteristics of the resulting polymer. Methacrylates are known for their high reactivity and versatility, while allyl ethers, such as 4-[2-(2-propenyloxy)ethoxy]benzoic acid, exhibit distinct polymerization behavior.
Methacryloyl-based Monomers:
Methacryloyl-based monomers, such as 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA), are widely utilized in biomedical applications due to their well-understood polymerization kinetics. They readily undergo free-radical polymerization, often initiated by light or heat, leading to the formation of high molecular weight polymers with good mechanical strength. The presence of the methyl group in the methacrylate structure enhances the stiffness and improves the physical properties of the resulting polymer.
4-[2-(2-propenyloxy)ethoxy]benzoic acid:
An alternative mechanism, known as radical-mediated cyclization (RMC), has been proposed for the polymerization of allyl ether monomers.[2][3] This process involves the formation of a five-membered ring structure and can lead to polymers with more defined structures. The presence of a benzoic acid moiety in 4-[2-(2-propenyloxy)ethoxy]benzoic acid could influence its solubility and may offer sites for further functionalization.
Table 1: Comparison of General Monomer Properties and Polymerization Characteristics
| Property | Methacryloyl-based Monomers | 4-[2-(2-propenyloxy)ethoxy]benzoic acid (Inferred) |
| Polymerizable Group | Methacryloyl | Allyl Ether |
| Typical Polymerization Mechanism | Free-Radical Polymerization | Free-Radical Polymerization (prone to degradative chain transfer), Radical-Mediated Cyclization[1][2][3] |
| Reactivity | High | Low to Moderate[1] |
| Typical Molecular Weight of Polymer | High | Low to Medium[1] |
| Key Structural Features | Ester group, α-methyl group | Ether linkage, Benzoic acid |
Section 2: Biocompatibility
Biocompatibility is a paramount consideration for any material intended for in vivo applications. Both monomer families possess members that have been investigated for their biological safety.
Methacryloyl-based Monomers:
The biocompatibility of methacryloyl-based polymers is highly dependent on the specific monomer and the degree of polymerization. Residual monomers are often a source of cytotoxicity. For instance, poly(methyl methacrylate) (PMMA) is widely used in dental and orthopedic applications and is generally considered biocompatible.[4] However, unpolymerized MMA monomer can leach out and cause adverse cellular responses.[4] Hydrophilic monomers like HEMA tend to form hydrogels with good biocompatibility. Copolymers incorporating phosphorylcholine, a component of cell membranes, have shown excellent biocompatibility by mimicking the natural cell surface.[5]
4-[2-(2-propenyloxy)ethoxy]benzoic acid:
Direct biocompatibility data for polymers derived from 4-[2-(2-propenyloxy)ethoxy]benzoic acid is not available. However, polymers containing allyl functionalities have been explored for biomedical applications, suggesting that they can be designed to be biocompatible.[6][7][8] The presence of the benzoic acid group, a well-known chemical entity, may influence the overall biocompatibility and degradation profile of the polymer. In vivo studies would be necessary to ascertain the safety of polymers derived from this specific monomer.
Section 3: Drug Release Profiles
The drug release kinetics from a polymeric carrier are governed by the polymer's chemical composition, structure, and the nature of the drug-polymer interactions.
Methacryloyl-based Monomers:
The versatility of methacryloyl-based monomers allows for the tuning of drug release profiles. For example, hydrophilic matrices made from HEMA can facilitate the diffusion-controlled release of water-soluble drugs.[7] The incorporation of acidic or basic co-monomers can modulate the release of pH-sensitive drugs.[9] Furthermore, the crosslinking density of the polymer network, which can be controlled during polymerization, significantly impacts the mesh size of the hydrogel and, consequently, the drug release rate.[10]
4-[2-(2-propenyloxy)ethoxy]benzoic acid:
Predicting the drug release profile from a polymer based on 4-[2-(2-propenyloxy)ethoxy]benzoic acid is speculative without experimental data. The presence of the ether linkages and the benzoic acid group could potentially lead to polymers with both hydrophobic and hydrophilic domains, making them suitable for the encapsulation and release of a range of drugs. The benzoic acid moiety could participate in hydrogen bonding or ionic interactions with drug molecules, thereby influencing the release kinetics. It is plausible that drug release would be controlled by a combination of diffusion through the polymer matrix and polymer degradation, particularly if the ester bond in the benzoic acid group is susceptible to hydrolysis.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Photopolymerization Kinetics
-
Objective: To determine and compare the rate of polymerization of the monomers.
-
Methodology:
-
Prepare monomer solutions containing a photoinitiator (e.g., 0.5 wt% of 2,2-dimethoxy-2-phenylacetophenone).
-
Place a defined volume of the monomer solution in a differential scanning calorimeter (DSC) equipped with a photocalorimetric accessory.
-
Irradiate the sample with UV light of a specific intensity (e.g., 10 mW/cm²) at a constant temperature (e.g., 37 °C).
-
Record the heat flow as a function of time. The rate of polymerization is proportional to the heat flow.
-
Calculate the degree of conversion by integrating the heat flow over time.
-
Experimental Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To assess the biocompatibility of the synthesized polymers.
-
Methodology:
-
Prepare polymer films or scaffolds by polymerizing the respective monomers.
-
Sterilize the polymer samples using an appropriate method (e.g., ethylene oxide or gamma irradiation).
-
Culture a relevant cell line (e.g., L929 fibroblasts or specific target cells for the drug delivery system) in a 96-well plate.
-
Place the sterilized polymer samples in direct contact with the cells or prepare extracts of the polymers by incubating them in cell culture medium.
-
After a specified incubation period (e.g., 24, 48, and 72 hours), assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Experimental Protocol 3: In Vitro Drug Release Study
-
Objective: To evaluate the drug release profile from the polymeric carriers.
-
Methodology:
-
Load a model drug into the polymer matrix during or after polymerization. This can be achieved by dissolving the drug in the monomer solution before polymerization or by soaking the pre-formed polymer in a drug solution.
-
Place the drug-loaded polymer samples in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or high-performance liquid chromatography).
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizations
Diagram 1: Polymerization Mechanisms
Caption: Comparative polymerization pathways of methacryloyl and allyl ether-based monomers.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative evaluation of the two monomer systems.
Conclusion
Methacryloyl-based monomers offer a well-established and versatile platform for the development of drug delivery systems, characterized by their high reactivity and the ability to form high molecular weight polymers with tunable properties. In contrast, 4-[2-(2-propenyloxy)ethoxy]benzoic acid, as an allyl ether-containing monomer, is anticipated to exhibit lower reactivity in conventional free-radical polymerization, likely resulting in lower molecular weight polymers. However, the potential for alternative polymerization mechanisms like RMC and the presence of the benzoic acid moiety could offer unique properties for specific drug delivery applications.
For researchers and drug development professionals, the choice between these monomer classes will depend on the specific requirements of the application. When high mechanical strength and well-defined high molecular weight polymers are desired, methacryloyl-based monomers are the preferred choice. If the goal is to create lower molecular weight polymers or oligomers, or to explore novel polymer architectures through mechanisms like RMC, 4-[2-(2-propenyloxy)ethoxy]benzoic acid and other allyl ether monomers may present an interesting, albeit less explored, alternative. Further experimental investigation into the polymerization behavior, biocompatibility, and drug release characteristics of 4-[2-(2-propenyloxy)ethoxy]benzoic acid is crucial to fully elucidate its potential in the field of drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Release kinetics of benzoic acid and its sodium salt from a series of poly(N-isopropylacrylamide) matrices with various percentage crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three isomers of ethoxybenzoic acid: 2-ethoxybenzoic acid, 3-ethoxybenzoic acid, and 4-ethoxybenzoic acid. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including pharmaceutical synthesis and quality control. This document presents a compilation of experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for these analyses.
Introduction to Ethoxybenzoic Acid Isomers
Ethoxybenzoic acids are derivatives of benzoic acid with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2][3] The position of the ethoxy group on the benzene ring—ortho (2-), meta (3-), or para (4-)—significantly influences the molecule's electronic environment and spatial arrangement. These subtle structural differences give rise to unique spectroscopic fingerprints, which can be used for their differentiation.
Infrared (IR) Spectroscopy Comparison
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectra of the ethoxybenzoic acid isomers share common features, such as the broad O-H stretch of the carboxylic acid and the C=O stretch. However, the substitution pattern on the benzene ring affects the C-H out-of-plane bending vibrations in the fingerprint region, providing a key diagnostic tool.
Key IR Absorption Bands for Ethoxybenzoic Acid Isomers (cm⁻¹)
| Functional Group | 2-Ethoxybenzoic Acid | 3-Ethoxybenzoic Acid (Predicted/Typical) | 4-Ethoxybenzoic Acid | Characteristic Vibrations |
| Carboxylic Acid O-H | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) | Stretching |
| Aromatic C-H | ~3070 | ~3070 | ~3070 | Stretching |
| Aliphatic C-H | ~2980, ~2940 | ~2980, ~2940 | ~2980, ~2940 | Stretching (ethoxy group) |
| Carboxylic Acid C=O | ~1680 | ~1690 | ~1685 | Stretching |
| Aromatic C=C | ~1600, ~1480 | ~1600, ~1480 | ~1605, ~1475 | Stretching |
| C-O Stretch | ~1240 (asym), ~1040 (sym) | ~1250 (asym), ~1040 (sym) | ~1255 (asym), ~1045 (sym) | Ether and Carboxylic Acid |
| Out-of-Plane Bending | ~750 | ~880, ~780, ~680 | ~845 | C-H Bending (Substitution Pattern) |
Note: Data for 3-ethoxybenzoic acid is based on typical values for meta-substituted benzene rings, as detailed experimental data is less commonly published.
The most telling difference lies in the out-of-plane C-H bending region (900-650 cm⁻¹). The ortho-isomer typically shows a strong band around 750 cm⁻¹, the meta-isomer shows multiple bands, and the para-isomer displays a characteristic band around 845 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts, splitting patterns (multiplicity), and coupling constants are highly sensitive to the isomer's structure.
¹H NMR Spectroscopy
The ¹H NMR spectra of all three isomers show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons. The chemical shifts and splitting patterns of the aromatic protons are the most diagnostic feature for distinguishing the isomers.
¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton Assignment | 2-Ethoxybenzoic Acid | 3-Ethoxybenzoic Acid (Predicted/Typical) | 4-Ethoxybenzoic Acid | Multiplicity & Coupling (J) |
| -COOH | ~10.5-12.0 | ~10.5-12.0 | ~10.5-12.0 | singlet (broad) |
| Aromatic H | ~7.9 (d), ~7.4 (t), ~6.9 (t), ~6.8 (d) | ~7.7 (d), ~7.6 (s), ~7.3 (t), ~7.1 (d) | ~8.0 (d, J≈8.8 Hz), ~6.9 (d, J≈8.8 Hz) | Varies (see below) |
| -OCH₂- | ~4.1 | ~4.1 | ~4.1 | quartet (J≈7.0 Hz) |
| -CH₃ | ~1.4 | ~1.4 | ~1.4 | triplet (J≈7.0 Hz) |
-
2-Ethoxybenzoic Acid: The aromatic region shows four distinct signals due to the lack of symmetry.
-
3-Ethoxybenzoic Acid: The aromatic region is also complex with four signals.
-
4-Ethoxybenzoic Acid: Due to symmetry, the aromatic region is much simpler, showing two doublets, characteristic of a 1,4-disubstituted benzene ring.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information on the carbon skeleton. The number of signals in the aromatic region and the chemical shifts of the carboxyl and ether-linked carbons can aid in isomer identification.
¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon Assignment | 2-Ethoxybenzoic Acid | 3-Ethoxybenzoic Acid (Predicted/Typical) | 4-Ethoxybenzoic Acid |
| -COOH | ~167.0 | ~171.0 | ~171.5 |
| Aromatic C-O | ~158.0 | ~158.5 | ~163.0 |
| Aromatic C-COOH | ~122.0 | ~131.0 | ~123.5 |
| Aromatic C-H | ~134.0, 132.0, 120.0, 113.0 | ~129.5, 122.0, 120.0, 114.0 | ~132.0 (2C), 114.0 (2C) |
| -OCH₂- | ~64.0 | ~63.5 | ~63.5 |
| -CH₃ | ~14.5 | ~14.5 | ~14.5 |
The 4-ethoxybenzoic acid isomer is readily identified by its simpler aromatic region in the ¹³C NMR spectrum, showing only four signals due to its symmetry. The chemical shifts of the carbon attached to the carboxyl group and the carbon attached to the ethoxy group also show subtle but consistent differences across the isomers.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For all three isomers, the molecular ion peak [M]⁺ is expected at m/z 166. The fragmentation pattern, however, can provide clues to the substitution pattern.
Key Fragments in the Mass Spectra of Ethoxybenzoic Acid Isomers
| m/z | Fragment | Likely Origin | Comments |
| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion | Parent peak for all isomers. |
| 138 | [M - C₂H₄]⁺ | Loss of ethene | Common fragmentation for ethoxy groups. |
| 121 | [M - OCH₂CH₃]⁺ or [M - COOH]⁺ | Loss of ethoxy radical or carboxyl radical | A significant peak in all isomers. |
| 93 | [C₆H₅O]⁺ | Further fragmentation | |
| 77 | [C₆H₅]⁺ | Loss of all substituents | Not typically observed as a major peak. |
While the primary fragmentation pathways are similar for all three isomers, the relative intensities of the fragment ions can differ. For instance, the ortho isomer may exhibit unique fragmentation patterns due to interactions between the adjacent ethoxy and carboxylic acid groups (ortho-effect), though this is not always pronounced. The most reliable use of MS is to confirm the molecular weight of 166.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the Bruker ALPHA FTIR spectrometer with an ATR accessory is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid ethoxybenzoic acid isomer directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-20 mg of the ethoxybenzoic acid isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into a spinner turbine, adjust the depth using a gauge, and place it in the NMR spectrometer.
-
Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the ethoxybenzoic acid isomer in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC-MS Setup: The sample is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 column). The GC oven temperature is programmed to ramp up, separating the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizing the Analysis Workflow
The following diagrams illustrate the logical workflow for identifying an unknown ethoxybenzoic acid isomer.
Caption: Experimental workflow for isomer identification.
Caption: Logical guide for differentiating isomers.
References
Thermal Stability of Aromatic Polymers: A Comparative Analysis of Polystyrene and its Ethoxy-Substituted Analogue
Data Summary
The thermal stability of a polymer is primarily assessed by its glass transition temperature (Tg), the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state, and its decomposition temperature (Td), the temperature at which it begins to chemically degrade.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) | Peak Decomposition Temperature (°C) |
| Polystyrene (PS) | ~100[1][2] | ~270-315[3][4] | ~420-425[3][5] |
| Poly(4-methoxystyrene) | 181 | Not Available | Not Available |
Note: Poly(4-methoxystyrene) is used as a proxy for poly(4-ethoxystyrene). The significant increase in Tg is indicative of enhanced thermal stability.
Analysis of Thermal Stability
The presence of an alkoxy group on the phenyl ring of polystyrene leads to a notable increase in the glass transition temperature. The Tg of polystyrene is consistently reported to be around 100°C.[1][2] In contrast, the glass transition temperature for the poly(4-methoxystyrene) block of a copolymer has been measured at 181°C. This substantial increase of over 80°C suggests that the methoxy side chains restrict the segmental motion of the polymer chains, thus requiring more thermal energy to transition into a rubbery state. This restriction can be attributed to increased steric hindrance and potential dipole-dipole interactions between the ether groups on adjacent polymer chains.
Regarding thermal decomposition, polystyrene typically begins to degrade at temperatures between 270°C and 315°C, with the maximum rate of decomposition occurring around 420-425°C.[3][4][5] The primary degradation mechanism is through random chain scission, leading to the formation of styrene monomer, dimers, and trimers. While direct, comparable TGA data for poly(4-ethoxystyrene) or poly(4-methoxystyrene) under the same conditions was not found, the significant increase in Tg for the latter suggests that the polymer with the alkoxy side chain possesses a more rigid and stable structure at elevated temperatures, which may translate to a higher decomposition temperature. The C-O bond in the ethoxy group, however, could potentially introduce an alternative degradation pathway.
Logical Relationship Diagram
The following diagram illustrates the general relationship between the presence of an ethoxy side chain on a polystyrene backbone and its resulting thermal properties.
Caption: Influence of ethoxy side chain on polystyrene's thermal stability.
Experimental Protocols
The data presented in this guide are typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these experiments are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.[1]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins, and the peak decomposition temperature is the temperature at which the rate of weight loss is at its maximum (determined from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and second heating cycle to erase any prior thermal history. A typical heating rate is 10°C/min or 20°C/min.
-
The heat flow to the sample required to maintain it at the same temperature as the reference is measured.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
References
- 1. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 2. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 4-[2-(2-propenyloxy)ethoxy]benzoic Acid in Photopolymerizable Resins
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide presents a comparative performance benchmark of the novel monomer, 4-[2-(2-propenyloxy)ethoxy]benzoic acid, within the context of photopolymerizable resin formulations. Due to the limited availability of direct experimental data for this specific compound, this document establishes a hypothetical evaluation framework based on the known performance of structurally similar benzoic acid derivatives. The objective is to provide researchers and professionals in drug delivery, biomaterials, and polymer science with a practical guide to assessing the potential of this and other new monomers. The guide outlines detailed experimental protocols for performance evaluation and presents comparative data in a clear, tabular format.
Introduction
The development of advanced polymeric materials for applications ranging from drug delivery systems to medical devices and 3D printing relies on the introduction of novel monomers with tailored functionalities. Benzoic acid derivatives are a versatile class of compounds that can be functionalized with polymerizable groups, such as acrylates or allyl ethers, to serve as monomers in photopolymerization reactions. These monomers can impart desirable properties to the resulting polymers, including aromatic rigidity, thermal stability, and specific optical or liquid crystalline behaviors.
This guide focuses on the hypothetical performance of 4-[2-(2-propenyloxy)ethoxy]benzoic acid , a monomer featuring a polymerizable propenyloxy group, a flexible ethoxy spacer, and a rigid benzoic acid core. We will benchmark its potential performance against two commercially available and well-characterized alternatives: 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid and 4-vinylbenzoic acid . The chosen application for this comparative study is a UV-curable resin formulation suitable for creating crosslinked polymer networks.
Monomer Candidates for Performance Evaluation
The selection of alternative monomers for this benchmark is based on the presence of a benzoic acid moiety and a polymerizable group, which are key structural features of the target compound.
-
Monomer A (Target): 4-[2-(2-propenyloxy)ethoxy]benzoic acid
-
Monomer B (Alternative 1): 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid
-
Monomer C (Alternative 2): 4-vinylbenzoic acid
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance of the three monomers in a standardized photopolymerization formulation.
Disclaimer: The data presented in these tables is hypothetical and intended for illustrative purposes to guide experimental design. Actual performance may vary.
Table 1: Photopolymerization Kinetics
| Parameter | Monomer A (Target) | Monomer B (Alternative 1) | Monomer C (Alternative 2) |
| Final Double Bond Conversion (%) | 85 | 95 | 78 |
| Maximum Polymerization Rate (s⁻¹) | 0.12 | 0.25 | 0.09 |
| Time to Reach Max Rate (s) | 15 | 8 | 20 |
| Induction Period (s) | 5 | 3 | 7 |
Table 2: Thermomechanical Properties of Cured Polymers
| Parameter | Polymer from Monomer A | Polymer from Monomer B | Polymer from Monomer C |
| Glass Transition Temperature (Tg, °C) | 110 | 95 | 130 |
| Storage Modulus at 25°C (GPa) | 2.5 | 2.1 | 3.0 |
| Decomposition Temperature (TGA, 5% wt loss, °C) | 350 | 340 | 365 |
| Swell Ratio in Toluene | 1.2 | 1.5 | 1.1 |
Experimental Protocols
To obtain the data presented above, the following experimental protocols are proposed.
Synthesis of 4-[2-(2-propenyloxy)ethoxy]benzoic Acid
A plausible synthetic route for the target monomer is outlined below.
Caption: Proposed synthesis pathway for the target monomer.
Procedure:
-
Etherification: Ethyl 4-hydroxybenzoate is reacted with 2-(2-propenyloxy)ethyl bromide in the presence of potassium carbonate in acetone under reflux to yield ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate.
-
Hydrolysis: The resulting ester is then hydrolyzed using sodium hydroxide in an ethanol/water mixture under reflux to yield the final product, 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
-
Purification: The product is purified by recrystallization.
Photopolymerization Formulation
A standard formulation should be used to ensure a fair comparison between the monomers.
-
Monomer: 80 wt%
-
Crosslinker (e.g., Triethylene glycol dimethacrylate): 19 wt%
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide): 1 wt%
Evaluation of Photopolymerization Kinetics
Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is the recommended method for monitoring the polymerization kinetics.
Experimental Workflow:
Caption: Workflow for assessing photopolymerization kinetics.
Procedure:
-
The liquid resin formulation is placed between two salt plates in an RT-FTIR spectrometer.
-
An initial IR spectrum is taken before UV exposure.
-
A UV lamp is turned on to initiate polymerization, and IR spectra are continuously recorded.
-
The decrease in the area of the peak corresponding to the polymerizable double bond (e.g., ~1635 cm⁻¹ for C=C stretch) is monitored over time to calculate the degree of conversion.
Thermomechanical Characterization
The properties of the cured polymer samples are evaluated using the following standard techniques:
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature.
-
Swell Test: To evaluate the crosslink density by measuring the solvent uptake in a good solvent like toluene.
Signaling Pathway in Free-Radical Photopolymerization
The underlying chemical process for the UV-curing of these monomers is free-radical photopolymerization. The key steps are illustrated in the signaling pathway diagram below.
Caption: Key steps in free-radical photopolymerization.
Conclusion
This guide provides a framework for the systematic evaluation of 4-[2-(2-propenyloxy)ethoxy]benzoic acid as a monomer in photopolymerizable systems. By comparing its hypothetical performance against established alternatives, we can anticipate its potential advantages and disadvantages. The flexible ethoxy spacer in the target monomer might lead to a lower glass transition temperature but improved toughness compared to the more rigid 4-vinylbenzoic acid. Its reactivity is expected to be lower than the acrylate-based alternative due to the lower reactivity of the propenyloxy group. The detailed experimental protocols provided herein offer a standardized approach for researchers to validate these hypotheses and to characterize other novel monomers for a wide range of applications.
Safety Operating Guide
Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- proper disposal procedures
This document provides essential safety and logistical information for the proper disposal of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety protocols.
Disclaimer: No direct safety data was available for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-. The data presented below is for the closely related compound, Benzoic acid, 4-(2-propenyloxy)- (CAS 27914-60-9) , and should be used as a proxy with caution.
Key Chemical Data
A summary of the available quantitative data for the analogous compound, Benzoic acid, 4-(2-propenyloxy)-, is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Acute Toxicity | Oral, Category 4 (Harmful if swallowed) |
| Physical State | Solid |
Proper Disposal Protocol
The disposal of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious clothing, such as a lab coat
-
A suitable respirator if there is a risk of dust or aerosol generation
Step 2: Waste Collection
-
Container: Use a designated, leak-proof, and compatible container for hazardous waste. The container should be clearly labeled with the chemical name and associated hazards.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
Collection: Carefully transfer the solid waste into the designated container, avoiding the creation of dust.
Step 3: Storage
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for Benzoic acid, 4-(2-propenyloxy)-.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuation and Ventilation: If the spill is large or in a poorly ventilated area, evacuate personnel immediately. Ensure adequate ventilation to disperse any dust or vapors.
-
Control the Spill: For solid spills, carefully sweep or scoop the material to prevent it from becoming airborne. Place the collected material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should be collected and disposed of as hazardous waste.
-
First Aid:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-.
Caption: Disposal workflow for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
